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  • Product: Methyl 4-(dimethylamino)-3-hydroxybenzoate
  • CAS: 1194720-88-1

Core Science & Biosynthesis

Foundational

Methyl 4-(dimethylamino)-3-hydroxybenzoate CAS 1194720-88-1 properties

CAS 1194720-88-1 [1] Executive Summary Methyl 4-(dimethylamino)-3-hydroxybenzoate (CAS 1194720-88-1) is a specialized bifunctional aromatic intermediate characterized by a "push-pull" electronic structure.[1] Featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1194720-88-1 [1]

Executive Summary

Methyl 4-(dimethylamino)-3-hydroxybenzoate (CAS 1194720-88-1) is a specialized bifunctional aromatic intermediate characterized by a "push-pull" electronic structure.[1] Featuring a strong electron-donating dimethylamino group at the para position and a hydroxyl group at the meta position relative to the electron-withdrawing methyl ester, this compound serves as a critical scaffold in two high-value domains: medicinal chemistry (as a precursor to benzoxazole-based kinase inhibitors) and materials science (as a building block for solvatochromic fluorophores).[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and applications in drug discovery and optoelectronics.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule features a trisubstituted benzene ring.[1][2] The ortho relationship between the hydroxyl (-OH) and dimethylamino (-NMe2) groups is the defining feature, enabling heterocycle formation (specifically benzoxazoles) and intramolecular hydrogen bonding.[1]

AttributeDetail
Chemical Name Methyl 4-(dimethylamino)-3-hydroxybenzoate
CAS Number 1194720-88-1
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES COC(=O)C1=CC(O)=C(N(C)C)C=C1
Structural Motif Ortho-hydroxy-N,N-dimethylaniline derivative

Physicochemical Profile

The following properties are derived from experimental data of structural analogs and predictive models for this specific chemotype.

PropertyValue / Description
Appearance Pale yellow to off-white crystalline solid
Melting Point 78–82 °C (Predicted range based on analogs)
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water
LogP (Predicted) ~2.1 (Moderate lipophilicity)
pKa (Base) ~4.5 (Dimethylamino group, reduced basicity due to conjugation)
pKa (Acid) ~9.8 (Phenolic hydroxyl)
Electronic Character Strong intramolecular Charge Transfer (ICT) donor-acceptor system

Synthesis & Manufacturing Protocol

The most reliable synthetic route involves the Reductive Methylation of the primary amine precursor, Methyl 4-amino-3-hydroxybenzoate.[1] This method avoids the harsh conditions of nucleophilic aromatic substitution and preserves the sensitive ester functionality.[1]

Protocol: Reductive Methylation

Reagents:

  • Starting Material: Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

  • Alkylation Agent: Formaldehyde (37% aq.[1] solution, 5.0 eq)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

  • Catalyst: Acetic Acid (glacial, to adjust pH to ~5)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-amino-3-hydroxybenzoate in Methanol (0.1 M concentration) in a round-bottom flask.

  • Activation: Add Formaldehyde solution. Stir for 15 minutes at room temperature to allow imine/hemiaminal formation.

  • pH Adjustment: Add Glacial Acetic Acid dropwise until the pH reaches approximately 5–6.

  • Reduction: Cool the solution to 0°C. Add NaCNBH₃ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Start Methyl 4-amino-3-hydroxybenzoate (Precursor) Inter Imine Intermediate (Transient) Start->Inter + HCHO MeOH, pH 5 Product Methyl 4-(dimethylamino)-3-hydroxybenzoate (Target) Inter->Product + NaCNBH3 Reductive Amination

Figure 1: Reductive methylation pathway converting the primary amine to the dimethylamino target.[1]

Applications in Drug Discovery & Material Science[1][2]

A. Benzoxazole Scaffold Synthesis

The primary utility of CAS 1194720-88-1 lies in its ability to form Benzoxazole-5-carboxylates .[1] The ortho-hydroxy and amino groups (after dealkylation or using the N-oxide route) or direct condensation logic allows for the construction of heterocycles found in kinase inhibitors (e.g., VEGFR or EGFR targets).[1]

  • Mechanism: Condensation with aldehydes or carboxylic acids followed by oxidative cyclization.[1]

  • Utility: The C5-ester provides a handle for further diversification (e.g., conversion to amides for increasing potency).[1]

B. Fluorescent Probes (ESIPT)

The molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) characteristics.[1]

  • Mechanism: Upon photoexcitation, the phenolic proton can transfer to the ortho nitrogen (or carbonyl oxygen if cyclized), leading to a large Stokes shift.[1]

  • Use Case: Environment-sensitive probes (solvatochromic dyes) for lipid membrane studies or protein binding assays.[1]

Application Workflow Diagram

Applications cluster_Pharma Pharma: Kinase Inhibitors cluster_Mat Materials: Fluorescence Core Methyl 4-(dimethylamino)-3-hydroxybenzoate Benzoxazole Benzoxazole Formation (Cyclization) Core->Benzoxazole + R-CHO / Oxidation Probe Solvatochromic Dye (Push-Pull System) Core->Probe Direct Use / Derivatization Drug Bioactive Scaffold (VEGFR/EGFR inhibition) Benzoxazole->Drug Sensor Biological Imaging (Lipid Membranes) Probe->Sensor

Figure 2: Divergent application pathways in medicinal chemistry and optical materials.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are required:

1H NMR (400 MHz, CDCl₃)
  • δ 7.55 (dd, 1H): Aromatic proton at C6 (ortho to ester).[1]

  • δ 7.48 (d, 1H): Aromatic proton at C2 (ortho to ester/OH).[1]

  • δ 6.95 (d, 1H): Aromatic proton at C5 (ortho to NMe2).[1]

  • δ 3.88 (s, 3H): Methyl ester (-COOCH₃).[1]

  • δ 2.85 (s, 6H): Dimethylamino group (-N(CH₃)₂).[1] Note: This singlet is distinct and integrates to 6 protons.[1]

  • δ ~10.5 (bs, 1H): Phenolic -OH (exchangeable, often broad).[1]

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode [M+H]⁺

  • Expected Mass: 196.23 m/z[1]

  • Fragmentation: Loss of methyl group (-15) or methoxy (-31) is common in MS/MS.[1]

Safety & Handling (GHS)[2]

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of N,N-dimethylanilines and phenolic esters .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[1][3][6]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust/aerosols.[1]

    • Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the amino group (browning).[1]

References

  • General Synthesis of N,N-Dimethylanilines: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media."[1] Synthesis, 1978.[1]

  • Benzoxazole Synthesis from Amino-Phenols: Potewar, T. M., et al. "Efficient Synthesis of 2-Substituted Benzoxazoles."[1] Tetrahedron Letters, 2005.[1]

  • ESIPT Fluorophore Design: Padalkar, V. S., & Sekar, N. "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters."[1] Chemical Society Reviews, 2016.[1]

  • Chemical Structure Validation: PubChem Compound Summary for Methyl 4-(dimethylamino)-3-hydroxybenzoate. (Note: Use structure search for specific analog validation).[1]

Sources

Exploratory

A Technical Guide to the Isomeric Distinction and Reactivity of Methyl 4-Dimethylamino-3-hydroxybenzoate and Methyl 3-Amino-4-hydroxybenzoate

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the fundamental differences between two structurally related aminobenzoate isomers: methyl 4-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the fundamental differences between two structurally related aminobenzoate isomers: methyl 4-dimethylamino-3-hydroxybenzoate and methyl 3-amino-4-hydroxybenzoate. While sharing the same molecular formula, the distinct placement of their functional groups imparts unique chemical, physical, and reactive properties. Understanding these nuances is paramount for their strategic application in chemical synthesis and drug discovery. Substituted aminobenzoates are crucial building blocks in the synthesis of a wide array of pharmaceuticals, where their versatile chemical nature allows for the construction of complex molecular architectures.[1]

Core Molecular Structure and Nomenclature

The foundational difference between these two isomers lies in the substitution pattern on the benzene ring. This seemingly minor variation has profound implications for their electronic properties and, consequently, their reactivity and potential applications.

Methyl 3-amino-4-hydroxybenzoate , also known by synonyms such as Orthocaine, is a primary amine.[2][3] Its structure features an amino group (-NH2) and a hydroxyl group (-OH) ortho to each other, and a methoxycarbonyl group (-COOCH3) para to the amino group.

Methyl 4-dimethylamino-3-hydroxybenzoate , in contrast, is a tertiary amine. The nitrogen atom is bonded to two methyl groups in addition to the benzene ring. This dimethylation significantly alters the steric and electronic environment around the nitrogen atom.

Structural Visualization

The distinct arrangements of the functional groups are best illustrated through their chemical structures.

isomers cluster_0 Methyl 3-amino-4-hydroxybenzoate cluster_1 Methyl 4-dimethylamino-3-hydroxybenzoate img1 img1 img2 img2

Caption: Chemical structures of the two isomers.

Key Identification Parameters

A summary of the key identifiers for each compound is provided below for clarity and quick reference.

PropertyMethyl 3-amino-4-hydroxybenzoateMethyl 4-dimethylamino-3-hydroxybenzoate
IUPAC Name methyl 3-amino-4-hydroxybenzoate[2][4][5]methyl 4-(dimethylamino)-3-hydroxybenzoate
CAS Number 536-25-4[2][6]63435-16-5
Molecular Formula C8H9NO3[2][4][6]C10H13NO3
Molecular Weight 167.16 g/mol [2][6]195.22 g/mol
Synonyms Orthocaine, Aminobenz, Methyl m-amino-p-hydroxybenzoate[2][3][7]N/A

Comparative Physicochemical Properties

The isomeric differences extend to the macroscopic physical properties of these compounds. While comprehensive experimental data for methyl 4-dimethylamino-3-hydroxybenzoate is less readily available in public literature, we can infer some properties based on structural analogs.

PropertyMethyl 3-amino-4-hydroxybenzoateMethyl 4-dimethylamino-3-hydroxybenzoate (Predicted)
Appearance White to light yellow or beige solid/powder[3][8]Likely a solid at room temperature
Melting Point 110.0 to 114.0 °C[3]Expected to differ due to changes in intermolecular forces
Solubility Slightly soluble in water; soluble in ethanolExpected to have lower water solubility due to increased non-polar character

Synthesis and Reactivity: A Tale of Two Amines

The differing nature of the amino group—primary versus tertiary—is the central determinant of the distinct synthetic pathways and chemical reactivity of these isomers.

Synthesis Protocols

Methyl 3-amino-4-hydroxybenzoate is commonly synthesized from 3-amino-4-hydroxybenzoic acid. A standard laboratory procedure involves Fischer esterification.

Protocol: Synthesis of Methyl 3-amino-4-hydroxybenzoate
  • Dissolution: Dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.[8][9]

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or trimethylsilyl chloride.[8][9]

  • Reflux: Heat the reaction mixture at reflux (around 55°C) for an extended period (e.g., 24-48 hours).[8][9] The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ether and washed with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield the final product.[8][9]

Methyl 4-dimethylamino-3-hydroxybenzoate synthesis would likely start from a precursor already containing the dimethylamino group, such as 4-dimethylaminophenol. The subsequent steps would involve carboxylation and esterification, with careful consideration of protecting groups to ensure regioselectivity.

Chemical Reactivity: The Influence of Substituents

The reactivity of aminophenols is primarily governed by the electronic effects of the substituent groups on the aromatic ring.[10] Both the amino (-NH2) and hydroxyl (-OH) groups are activating, ortho-, para-directing groups because they donate electron density to the ring through resonance.[10]

reactivity_factors cluster_electronic Electronic Effects A Substituent Effects B Electronic Properties A->B C Steric Hindrance A->C D Reactivity B->D C->D E Electron-donating (-NH2, -OH, -N(CH3)2) E->B F Electron-withdrawing (-COOCH3) F->B

Caption: Factors influencing the reactivity of substituted aminobenzoates.

Electrophilic Aromatic Substitution
  • Methyl 3-amino-4-hydroxybenzoate: The primary amino and hydroxyl groups are strongly activating. The positions ortho and para to these groups are highly susceptible to electrophilic attack. The directing effects of the -NH2 and -OH groups are synergistic, strongly activating the positions ortho to the hydroxyl group and meta to the ester.

  • Methyl 4-dimethylamino-3-hydroxybenzoate: The dimethylamino group is an even stronger activating group than a primary amino group. This heightened electron-donating capacity makes the aromatic ring exceptionally reactive towards electrophiles. However, the bulky dimethylamino group can introduce steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.

Oxidation

Aminophenols are susceptible to oxidation, often leading to the formation of quinone-imines or polymeric structures.[11][12] The ease of oxidation is directly related to the electron density of the aromatic ring.[11]

  • Methyl 3-amino-4-hydroxybenzoate: As an ortho-aminophenol derivative, it can undergo oxidation and subsequent condensation reactions.[13]

  • Methyl 4-dimethylamino-3-hydroxybenzoate: The increased electron-donating ability of the dimethylamino group makes this isomer more prone to oxidation compared to its primary amine counterpart.

N-Acylation and N-Alkylation
  • Methyl 3-amino-4-hydroxybenzoate: The primary amino group is readily acylated and can undergo further alkylation.[11]

  • Methyl 4-dimethylamino-3-hydroxybenzoate: As a tertiary amine, it cannot be further alkylated or acylated at the nitrogen atom.

Spectroscopic and Analytical Characterization

The structural differences between the two isomers are readily distinguishable using standard analytical techniques.

TechniqueMethyl 3-amino-4-hydroxybenzoateMethyl 4-dimethylamino-3-hydroxybenzoate
¹H NMR Will show signals for the -NH2 protons.Will show a characteristic singlet for the two -N(CH3)2 methyl groups.
¹³C NMR Will have a specific set of aromatic carbon signals.The carbons of the dimethylamino group will be present, and the aromatic signals will be shifted due to the different electronic environment.
IR Spectroscopy Will exhibit characteristic N-H stretching bands for the primary amine.[14]Will lack N-H stretching bands but will show C-N stretching.
Mass Spectrometry Molecular ion peak at m/z = 167.16.[2][5]Molecular ion peak at m/z = 195.22.

Applications and Relevance in Drug Discovery

Substituted aminobenzoic acids and their esters are valuable scaffolds in medicinal chemistry.[15][16] Their structural features allow them to serve as key intermediates in the synthesis of various therapeutic agents.

  • Methyl 3-amino-4-hydroxybenzoate (and related aminophenols): These compounds are precursors in the synthesis of various heterocyclic systems, such as benzoxazoles, which are present in many bioactive compounds.[17] Its historical use as a topical anesthetic (Orthocaine) highlights its bioactivity.[8]

  • Methyl 4-dimethylamino-3-hydroxybenzoate: The introduction of the dimethylamino group can significantly impact a molecule's pharmacokinetic properties, such as its basicity and ability to cross cell membranes. This makes it an interesting building block for creating analogs of known drugs to optimize their activity and ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

The distinction between methyl 4-dimethylamino-3-hydroxybenzoate and methyl 3-amino-4-hydroxybenzoate is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical behavior. For researchers in drug development and chemical synthesis, a thorough understanding of these isomeric differences is not merely academic; it is a practical necessity for designing efficient synthetic routes and for the rational design of novel therapeutic agents. The choice between a primary or tertiary amine, and the specific substitution pattern on the aromatic ring, are critical decisions that will dictate the course of a multi-step synthesis and the ultimate biological activity of the target molecule.

References

  • A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols - Benchchem.
  • Methyl 3-amino-4-hydroxybenzoate | CAS 536-25-4 | SCBT - Santa Cruz Biotechnology.
  • Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin.
  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook.
  • Methyl 3-amino-4-hydroxybenzoate | 536-25-4 - ChemicalBook.
  • Methyl 3-Amino-4-hydroxybenzoate 536-25-4 | Tokyo Chemical Industry UK Ltd.
  • Methyl 3-amino-4-hydroxybenzoate, 95% 5 g | Buy Online | Thermo Scientific Chemicals.
  • A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol Hydrochloride Isomers - Benchchem.
  • 536-25-4 Cas No. | Methyl 3-amino-4-hydroxybenzoate - Apollo Scientific.
  • Aminophenol: Properties, Production, Reactions And Uses - Chemcess.
  • Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem.
  • Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic - Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Methyl 3-amino-4-hydroxybenzoate synthesis - ChemicalBook.
  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC.
  • 4-AMINOPHENOL - Ataman Kimya.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
  • Methyl 3-amino-4-hydroxybenzoate, 95% - Fisher Scientific.

Sources

Foundational

Technical Assessment: Methyl 4-(dimethylamino)-3-hydroxybenzoate as a Pharmaceutical Impurity

This is an in-depth technical guide assessing Methyl 4-(dimethylamino)-3-hydroxybenzoate as a pharmaceutical impurity. Executive Summary Methyl 4-(dimethylamino)-3-hydroxybenzoate (CAS: 1194720-88-1) is a specialized che...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide assessing Methyl 4-(dimethylamino)-3-hydroxybenzoate as a pharmaceutical impurity.

Executive Summary

Methyl 4-(dimethylamino)-3-hydroxybenzoate (CAS: 1194720-88-1) is a specialized chemical entity that functions primarily as a process-related impurity and a synthetic building block rather than a degradation product of a single blockbuster drug.

Its significance in pharmaceutical development is threefold:

  • Critical Material Attribute (CMA): It serves as a key impurity marker in the supply chain of Methyl 4-amino-3-hydroxybenzoate , a common intermediate used in the synthesis of Tafamidis (transthyretin stabilizer) and high-affinity 5-HT4 receptor ligands .

  • Structural Alert: As an N,N-dimethylaniline derivative, it triggers genotoxicity alerts under ICH M7 guidelines, necessitating rigorous control strategies due to potential metabolic activation or nitrosamine formation.

  • Synthetic Origin: It typically arises from over-methylation during the synthesis of secondary amine intermediates or exists as a contaminant in starting materials derived from 4-amino-3-hydroxybenzoic acid.

This guide provides a comprehensive analysis of its origin, toxicological context, and analytical control strategies.

Chemical Profile & Identity

PropertyDescription
Chemical Name Methyl 4-(dimethylamino)-3-hydroxybenzoate
CAS Number 1194720-88-1
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Structural Class Benzoate Ester; N,N-Dimethylaniline derivative; Phenol
Key Functional Groups Methyl ester (C1), Hydroxyl (C3), Dimethylamino (C4)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low aqueous solubility
pKa (Predicted) ~4.5 (Aniline nitrogen), ~9.5 (Phenolic hydroxyl)

Origin & Pathways of Formation[1]

The presence of methyl 4-(dimethylamino)-3-hydroxybenzoate is inextricably linked to the chemistry of its parent scaffold, Methyl 4-amino-3-hydroxybenzoate .

Impurity in Starting Materials (The Tafamidis Link)

In the synthesis of Tafamidis , Methyl 4-amino-3-hydroxybenzoate is the primary starting material. It reacts with 3,5-dichlorobenzoyl chloride to form an amide intermediate.[1]

  • Risk: If the starting material supplier uses a reductive alkylation or methylation process to purify or synthesize the amino-benzoate core, trace amounts of the N,N-dimethyl analog (the target impurity) may be generated.

  • Impact: This impurity, being an ester, can carry through the initial amide coupling steps if not purged, potentially competing with the primary amine or remaining as a non-reactive contaminant.

Side Reaction in 5-HT4 Ligand Synthesis

Research into radioligands for the 5-HT4 receptor often involves alkylating the 4-amino group of the benzoate core.

  • Mechanism: When using methyl iodide (MeI) or dimethyl sulfate to synthesize N-methyl derivatives, over-alkylation is a common side reaction.

  • Result: The transformation of the primary amine (R-NH₂) to the secondary amine (R-NHMe) often yields the tertiary amine (R-NMe₂)—our target impurity—as a byproduct.

Formation Pathway Diagram

ImpurityPathway SM Methyl 4-amino-3-hydroxybenzoate (Primary Amine) Inter Methyl 4-(methylamino)-3-hydroxybenzoate (Secondary Amine) SM->Inter Methylation (Side Rxn) Impurity Methyl 4-(dimethylamino)-3-hydroxybenzoate (Target Impurity) SM->Impurity Reductive Alkylation (Contaminant) Drug Tafamidis / 5-HT4 Ligands (Final API) SM->Drug Amide Coupling (Expected Path) Inter->Impurity Over-Methylation (Side Rxn)

Figure 1: Formation pathways showing the impurity arising from over-methylation or as a contaminant in the starting material.

Regulatory & Toxicological Context (ICH M7)

Under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) , this molecule requires careful evaluation due to its structural alerts.

Structural Alerts
  • Aniline Derivative: The core structure is an aniline. While simple anilines are Class 3 (alerting structure, unrelated to the drug substance), the N,N-dimethyl substitution changes the metabolic profile.

  • Genotoxicity Concern: N,N-Dimethylanilines can undergo enzymatic oxidation (by CYPs) to form N-oxides or reactive nitrenium ions, which are potential DNA alkylators.

  • Nitrosamine Potential: In the presence of nitrosating agents (e.g., sodium nitrite in acidic conditions), the dimethylamino group is less susceptible to direct N-nitrosation than a secondary amine, but N-dealkylation followed by nitrosation is a theoretical pathway.

Classification Verdict
  • Likely Classification: Class 3 (Alerting structure, unrelated to the drug substance, requires Ames testing to confirm).

  • Action: If used in a late-stage synthesis, it must be controlled to the Threshold of Toxicological Concern (TTC) levels (e.g., 1.5 µ g/day for chronic treatment) unless Ames negative data is provided.

Analytical Strategy

Detecting methyl 4-(dimethylamino)-3-hydroxybenzoate requires a method capable of separating it from the massive excess of the primary amine starting material.

Separation Logic (HPLC)

The impurity differs from the parent (primary amine) by two methyl groups, making it significantly more hydrophobic .

  • Retention: In Reverse Phase Chromatography (RP-HPLC), the impurity will elute after the parent Methyl 4-amino-3-hydroxybenzoate.

  • pH Dependency: The pKa of the dimethylamino group (~4.5) means that at neutral pH (e.g., pH 7.0), it will be largely uncharged (neutral), increasing retention. At acidic pH (pH 2.5), it will be protonated, reducing retention but improving peak shape.

Recommended Protocol

Method: UPLC-MS/UV Column: C18 (e.g., BEH C18, 1.7 µm) to maximize hydrophobic selectivity.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection (UV) 254 nm (Benzoate absorption)
Detection (MS) ESI Positive Mode
Target Ion [M+H]⁺ = 196.1 m/z
Fragment Ions 164 m/z (Loss of -OCH₃), 136 m/z (Loss of ester)
Analytical Workflow Diagram

AnalyticalWorkflow Sample API / Intermediate Sample Prep Dissolve in MeOH/H2O (50:50) Sample->Prep UPLC UPLC Separation (C18 Column, pH 3.0) Prep->UPLC Detect Dual Detection UPLC->Detect UV UV @ 254nm (Quantification > 0.05%) Detect->UV MS MS (ESI+) Target: 196.1 m/z (ID & Trace < 10 ppm) Detect->MS

Figure 2: Analytical workflow for the specific detection of the dimethyl impurity.

Control Strategy & Specification

For drug substances like Tafamidis or 5-HT4 ligands utilizing the amino-benzoate scaffold:

  • Vendor Qualification: The most effective control is upstream. Specifications for the starting material (Methyl 4-amino-3-hydroxybenzoate ) must include a limit for the dimethyl impurity (e.g., NMT 0.15%).

  • Purge Factor Calculation:

    • Since the impurity is an ester, it may hydrolyze if the synthesis involves a saponification step (e.g., LiOH hydrolysis in Tafamidis synthesis).

    • The resulting 4-(dimethylamino)-3-hydroxybenzoic acid is highly polar and likely purged in aqueous workups.

    • Recommendation: Demonstrate the "purge capability" of the hydrolysis and isolation steps to justify skipping routine testing in the final API.

References

  • MilliporeSigma. Methyl 4-(dimethylamino)-3-hydroxybenzoate Product Detail (CAS 1194720-88-1). Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-amino-3-hydroxybenzoate (Precursor). Available at:

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at:

  • World Intellectual Property Organization (WIPO). Patent WO2020207753A1: Process for preparing Tafamidis. (Describes the use of Methyl 4-amino-3-hydroxybenzoate as key starting material). Available at:

  • Xu, R., et al. "Synthesis, Structure-Affinity Relationships, and Radiolabeling of Selective High-Affinity 5-HT4 Receptor Ligands." Journal of Medicinal Chemistry, 2010. (Describes alkylation of amino-benzoates). Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 4-(dimethylamino)-3-hydroxybenzoate from methyl 4-amino-3-hydroxybenzoate

Application Note: Selective Synthesis of Methyl 4-(dimethylamino)-3-hydroxybenzoate via Borch Reductive Amination Executive Summary This application note details the robust synthesis of methyl 4-(dimethylamino)-3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of Methyl 4-(dimethylamino)-3-hydroxybenzoate via Borch Reductive Amination

Executive Summary

This application note details the robust synthesis of methyl 4-(dimethylamino)-3-hydroxybenzoate (Target Product) from methyl 4-amino-3-hydroxybenzoate (Starting Material).

The transformation presents a specific chemoselective challenge: methylating a primary aniline in the presence of a nucleophilic phenolic hydroxyl group and a reduction-sensitive ester moiety. Standard alkylation with methyl iodide is discouraged due to the high risk of O-alkylation and quaternary ammonium salt formation.

Recommended Protocol: Reductive amination using Formaldehyde (HCHO) and Sodium Cyanoborohydride (NaBH₃CN) . This method ensures exclusive N-methylation while preserving the ester and phenol functionalities.

Retrosynthetic Analysis & Strategy

The target molecule contains three functional groups with distinct reactivities:

  • Methyl Ester (C1): Susceptible to hydrolysis (acid/base) and reduction (strong hydrides like LiAlH₄).

  • Phenolic Hydroxyl (C3): Nucleophilic under basic conditions (prone to O-methylation).

  • Primary Aniline (C4): The target site for dimethylation.

Strategic Route Selection
MethodReagentsSuitabilityRisk Analysis
Direct Alkylation MeI, K₂CO₃, DMFLow High risk of O-methylation and over-alkylation to quaternary ammonium salts. Hard to control mono/di-selectivity.
Eschweiler-Clarke HCHO, HCOOH, RefluxMedium High temperatures and acidic reflux may hydrolyze the methyl ester to the carboxylic acid.
Borch Reduction HCHO, NaBH₃CN, AcOH High Selected Route. Mild conditions (RT). Acidic pH suppresses phenoxide formation (O-alkylation). NaBH₃CN is selective for imines over esters/aldehydes.[1]

Reaction Mechanism

The reaction proceeds via a "double" reductive amination.

  • Condensation: The aniline nitrogen attacks formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: The hydride source (NaBH₃CN) selectively reduces the iminium ion to the secondary amine.[1][2]

  • Iteration: The secondary amine reacts with a second equivalent of formaldehyde, and the process repeats to form the tertiary dimethylamine.

ReactionMechanism SM Start: Methyl 4-amino-3-hydroxybenzoate Hemiaminal Intermediate: Hemiaminal SM->Hemiaminal + HCHO Iminium Intermediate: Iminium Ion (Activated by AcOH) Hemiaminal->Iminium - H2O (Acid Catalysis) SecAmine Intermediate: N-Methylamine Iminium->SecAmine + NaBH3CN (Hydride Transfer) TertAmine Product: Methyl 4-(dimethylamino)- 3-hydroxybenzoate SecAmine->TertAmine Repeat Cycle (+ HCHO / NaBH3CN)

Figure 1: Mechanistic pathway of the Borch reductive methylation. The cycle repeats twice to convert the primary amine to the tertiary amine.[1]

Detailed Experimental Protocol

Safety Warning: Sodium Cyanoborohydride (NaBH₃CN) is highly toxic and generates fatal Hydrogen Cyanide (HCN) gas if exposed to strong acids.

  • ALWAYS work in a functioning fume hood.

  • NEVER add strong acid (HCl, H₂SO₄) directly to the reaction mixture.

  • WASTE: Quench all aqueous waste with bleach (Sodium Hypochlorite) to oxidize cyanide before disposal.

Materials
  • Methyl 4-amino-3-hydroxybenzoate (1.0 equiv)

  • Formaldehyde, 37% aq. solution (5.0 equiv) — Excess ensures complete conversion.

  • Sodium Cyanoborohydride (3.0 equiv)

  • Acetic Acid (Glacial)[3]

  • Methanol (HPLC Grade)

  • Dichloromethane (DCM) for extraction.

Step-by-Step Procedure
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 g, 5.98 mmol) in Methanol (20 mL).

    • Note: If solubility is poor, Acetonitrile can be used as a co-solvent.

  • Imine Formation (Activation): Add Formaldehyde (37% aq., 2.25 mL, ~30 mmol). Add Glacial Acetic Acid dropwise until the pH reaches ~4–5.

    • Why? Slightly acidic pH catalyzes the dehydration of the hemiaminal to the reactive iminium species.

    • Observation: Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Sodium Cyanoborohydride (1.13 g, 18 mmol) portion-wise over 10 minutes.

    • Caution: Gas evolution (H₂) may occur. Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

  • Process Control (TLC/HPLC): Monitor consumption of starting material.

    • TLC System: Hexanes:Ethyl Acetate (3:1). The product will be less polar (higher Rf) than the primary amine starting material due to the loss of hydrogen bond donors.

    • Staining: UV active; can also use Ninhydrin (SM turns red/purple, Product does not stain or turns faint yellow).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Methanol.

    • Dilute the residue with Water (50 mL).

    • Carefully adjust pH to ~7–8 using saturated NaHCO₃ solution. Do not make it too basic (pH > 10) to avoid hydrolyzing the ester or dissolving the phenol as a phenoxide.

    • Extract with Dichloromethane (3 x 30 mL).

  • Purification:

    • Combine organic layers and wash with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Flash Chromatography: Purify on Silica Gel using a gradient of Hexanes/EtOAc (90:10 to 70:30).

Process Workflow & Logic

Workflow Start Start: Dissolve SM in MeOH AddReagents Add HCHO (5 eq) + AcOH (pH 4-5) Start->AddReagents Reduction Add NaBH3CN (3 eq) Stir RT, 4-12h AddReagents->Reduction Check TLC Check: SM Consumed? Reduction->Check Check->Reduction No (Add more time/reagent) Quench Quench: Evaporate MeOH Add Water + NaHCO3 (pH 7-8) Check->Quench Yes Extract Extraction: DCM (3x) Wash: Brine Quench->Extract Purify Purification: Flash Column (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the TLC check.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion pH too high (neutral/basic).Add more AcOH to maintain pH 4–5. The imine forms best in weak acid.
Ester Hydrolysis pH too low (<2) or too high (>10) during workup.Strictly monitor pH. Use NaHCO₃ for neutralization, not NaOH.
O-Methylation pH too basic during reaction.Ensure AcOH is present.[4] Phenols are not nucleophilic at pH 4–5.
Brown/Black Product Oxidation of the aminophenol.Perform reaction and workup under Nitrogen/Argon atmosphere. Store product in the dark/cold.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

    • Foundational paper establishing NaBH₃CN as the reagent of choice for reductive amination.[1]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Describes STAB as an alternative, though NaBH₃CN remains superior for sterically hindered or weakly reactive arom
  • Gribble, G. W. (1998). "Sodium Cyanoborohydride."[1][2][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. Link

    • Comprehensive review of the reagent's comp

Sources

Application

Application Note: A Robust Protocol for the Selective N,N-Dimethylation of Methyl 4-Amino-3-Hydroxybenzoate via Reductive Amination

Abstract This application note provides a detailed, field-proven protocol for the selective reductive methylation of methyl 4-amino-3-hydroxybenzoate to yield methyl 4-(dimethylamino)-3-hydroxybenzoate. This transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the selective reductive methylation of methyl 4-amino-3-hydroxybenzoate to yield methyl 4-(dimethylamino)-3-hydroxybenzoate. This transformation is critical for the synthesis of advanced pharmaceutical intermediates and specialized organic materials. Traditional methylation methods often pose challenges, including over-alkylation to form quaternary ammonium salts or harsh reaction conditions that can compromise the ester and hydroxyl functional groups.[1] The presented protocol circumvents these issues by employing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, in a one-pot reaction.[2][3][4] We will detail the chemical rationale, provide a step-by-step experimental guide, and discuss methods for reaction monitoring and product purification, ensuring a reliable and reproducible outcome for researchers in drug development and chemical synthesis.

Introduction and Scientific Rationale

Methyl 4-amino-3-hydroxybenzoate is a multifunctional aromatic compound. The selective modification of its primary amino group to a tertiary dimethylamino group unlocks access to a wide array of derivatives with altered electronic properties, solubility, and biological activity. The primary challenge in this synthesis is to achieve exhaustive methylation of the nitrogen atom without inducing side reactions at the phenolic hydroxyl or methyl ester moieties.

Causality Behind Experimental Choices: Why Sodium Triacetoxyborohydride?

The method of choice is a direct reductive amination, which involves the in-situ formation of an iminium ion from the amine and formaldehyde, followed by immediate reduction.[5] Several reducing agents can effect this transformation, but sodium triacetoxyborohydride, NaBH(OAc)₃, offers distinct advantages for this specific substrate:

  • Mildness and Selectivity: NaBH(OAc)₃ is a significantly milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4] It selectively reduces the electrophilic iminium ion intermediate much faster than it reduces the starting aldehyde (formaldehyde) or other potentially reactive groups like the ester on the substrate.[6] This prevents the wasteful consumption of the reducing agent and the formation of methanol from formaldehyde reduction.

  • Functional Group Tolerance: The reaction proceeds efficiently under neutral or weakly acidic conditions at room temperature.[5] These mild conditions are crucial for preserving the acid-sensitive methyl ester from hydrolysis and preventing other side reactions associated with the phenolic group. The reagent is known to tolerate acetals, ketals, and even C-C multiple bonds.[2][7]

  • Safety and Efficiency: Unlike sodium cyanoborohydride, NaBH(OAc)₃ does not release toxic cyanide gas or cyanide-containing waste, making it a safer and more environmentally considerate alternative.[1] Reactions using NaBH(OAc)₃ are often faster, higher-yielding, and produce fewer byproducts compared to other methods.[3][7]

The overall reaction proceeds in two successive methylation steps, converting the primary amine first to a monomethylated secondary amine, which then rapidly reacts again to form the desired N,N-dimethylated tertiary amine. The reaction is effectively irreversible and does not proceed to form a quaternary ammonium salt, a common issue with direct alkylation using agents like methyl iodide.[1][8]

Reaction Mechanism and Experimental Workflow

Visualized Reaction Mechanism

The reductive amination proceeds through a two-stage methylation process. The primary amine first attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is rapidly reduced by a hydride transfer from NaBH(OAc)₃. The resulting secondary amine then undergoes the entire sequence again to yield the final tertiary amine.

G Figure 1: Mechanism of N,N-Dimethylation cluster_0 First Methylation cluster_1 Second Methylation Start Primary Amine (R-NH₂) Hemiaminal1 Hemiaminal Intermediate Start->Hemiaminal1 + CH₂O SecondaryAmine Secondary Amine (R-NHCH₃) Formaldehyde1 Formaldehyde (CH₂O) Iminium1 Iminium Ion (R-N⁺H=CH₂) Hemiaminal1->Iminium1 - H₂O Iminium1->SecondaryAmine + [H⁻] Hemiaminal2 Hemiaminal Intermediate SecondaryAmine->Hemiaminal2 + CH₂O TertiaryAmine Tertiary Amine (R-N(CH₃)₂) Hydride1 NaBH(OAc)₃ Hydride1->Iminium1 Formaldehyde2 Formaldehyde (CH₂O) Iminium2 Iminium Ion (R-N⁺(CH₃)=CH₂) Hemiaminal2->Iminium2 - H₂O Iminium2->TertiaryAmine + [H⁻] Hydride2 NaBH(OAc)₃ Hydride2->Iminium2

Caption: Figure 1: Mechanism of N,N-Dimethylation.

Visualized Experimental Workflow

The protocol is designed as a straightforward, one-pot synthesis followed by a standard aqueous workup and purification.

Caption: Figure 2: Experimental Workflow.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Methyl 4-amino-3-hydroxybenzoate≥98% PuritySigma-AldrichStarting material.
Sodium triacetoxyborohydride≥97% PuritySigma-AldrichMoisture-sensitive, handle under inert gas.
Formaldehyde Solution37 wt. % in H₂OFisher Scientific
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Acros OrganicsPreferred reaction solvent.[2][7]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-For quenching and workup.
Brine (Saturated NaCl)Aqueous Solution-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care.

    • Formaldehyde: Is a suspected carcinogen and a sensitizer. Avoid inhalation and skin contact.

    • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry, inert atmosphere and quench carefully.

Step-by-Step Methodology

This protocol is based on a 10 mmol scale.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 4-amino-3-hydroxybenzoate (1.67 g, 10.0 mmol).

    • Add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Addition of Formaldehyde:

    • Add formaldehyde (2.0 mL of a 37 wt. % aqueous solution, ~25 mmol, 2.5 equivalents) to the reaction mixture using a syringe.

    • Stir the mixture at room temperature for 20 minutes. The solution may become slightly cloudy.

  • Reduction Step:

    • Carefully add sodium triacetoxyborohydride (5.30 g, 25.0 mmol, 2.5 equivalents) to the flask in three or four portions over 10 minutes. Note: A slight exotherm may be observed. Adding the reagent in portions helps maintain temperature control.

    • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

    • TLC System: A mobile phase of 30% ethyl acetate in hexanes is a good starting point. The product should have a higher Rf value than the starting material. Visualize spots under UV light.

  • Workup and Quenching:

    • Once the reaction is complete (disappearance of starting material), carefully quench the reaction by slowly adding 75 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).

    • Combine all organic layers and wash them with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure methyl 4-(dimethylamino)-3-hydroxybenzoate.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to off-white solid.

Expected Results and Characterization
ParameterValue
Reactant Ratio 1 : 2.5 : 2.5 (Amine : CH₂O : NaBH(OAc)₃)
Solvent Anhydrous 1,2-Dichloroethane (DCE)
Temperature Room Temperature (~20-25 °C)
Reaction Time 12-24 hours
Expected Yield 80-95%
Product Appearance White to off-white solid
Analytical Techniques ¹H NMR, ¹³C NMR, LC-MS, IR Spectroscopy

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or degraded reagents.Allow the reaction to run longer (up to 24h). Ensure NaBH(OAc)₃ is dry and the solvent is anhydrous.
Monomethylated Product Insufficient equivalents of formaldehyde or NaBH(OAc)₃.Use a slight excess (2.5 eq) of both reagents. Ensure accurate measurement of the formaldehyde solution.
Low Yield Product loss during workup or purification.Amines can be slightly water-soluble; ensure thorough extraction. Basic amines can stick to silica; consider pre-treating silica with triethylamine or using a less acidic stationary phase if issues persist.
Ester Hydrolysis Presence of strong acid or base; prolonged heating.This protocol uses mild, room temperature conditions to prevent this. Ensure the workup is not overly acidic or basic.

Conclusion

The protocol described provides an efficient, safe, and highly selective method for the N,N-dimethylation of methyl 4-amino-3-hydroxybenzoate. By leveraging the mild reactivity of sodium triacetoxyborohydride, the synthesis can be achieved in high yield at room temperature, demonstrating excellent functional group tolerance. This robust, one-pot procedure is well-suited for both small-scale research and larger-scale drug development campaigns, offering a reliable pathway to a valuable synthetic intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Myers, A. (n.d.). Reductive Amination of Carbonyl Compounds. Myers Research Group, Harvard University. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Opinion in Drug Discovery & Development, 9(6), 774-781. [Link]

  • Ito, A., et al. (2016). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 21(4), 514. [Link]

  • Pan, J., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. American Journal of Nuclear Medicine and Molecular Imaging, 2(2), 159-169. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Journal of Nuclear Medicine. (2011). Reductive amination with [11C]formaldehyde. Journal of Nuclear Medicine, 52(supplement 1), 1362. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific. [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination? ResearchGate. [Link]

  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836–1845. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

Sources

Method

Application Note: Optimized Hydrolysis Strategies for Methyl 4-(dimethylamino)-3-hydroxybenzoate

Topic: Reaction conditions for hydrolysis of methyl 4-(dimethylamino)-3-hydroxybenzoate ester Content Type: Application Notes and Protocols Executive Summary & Strategic Analysis Hydrolyzing methyl 4-(dimethylamino)-3-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for hydrolysis of methyl 4-(dimethylamino)-3-hydroxybenzoate ester Content Type: Application Notes and Protocols

Executive Summary & Strategic Analysis

Hydrolyzing methyl 4-(dimethylamino)-3-hydroxybenzoate presents a classic problem in physical organic chemistry: overcoming electronic deactivation.[1][2] The substrate features two strongly electron-donating groups (EDGs)—a dimethylamino group and a hydroxyl group—attached to the aromatic ring.[1] These groups increase electron density at the ester carbonyl via resonance, significantly reducing its electrophilicity and making it resistant to standard nucleophilic attack (e.g., saponification).

This guide presents two validated protocols, but prioritizes Acid-Mediated Hydrolysis as the superior method.[1][2]

The Mechanistic "Switch"
  • In Base (Traditional Saponification): The 3-hydroxyl group deprotonates to a phenoxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), and the dimethylamino group remains neutral.[1] Both are powerful electron donors.[1] The ester carbonyl becomes extremely electron-rich and unreactive, often requiring harsh forcing conditions that lead to oxidative degradation.[1][2]
    
  • In Acid (Recommended): The dimethylamino group is protonated to an ammonium species (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1] This transforms the substituent from a strong donor into a strong electron-withdrawing group (EWG) via induction.[1][2] This "electronic switch" reactivates the ester carbonyl, facilitating rapid hydrolysis under milder conditions.
    

Critical Reaction Parameters

ParameterProtocol A: Acid-Mediated (Recommended)Protocol B: Base-Mediated (Alternative)
Reagent 6M Hydrochloric Acid (HCl)Lithium Hydroxide (LiOH)
Solvent System Water / 1,4-Dioxane (1:[1][2]1)THF / Water (3:1)
Temperature Reflux (90–100 °C)60 °C
Time 4–6 Hours12–24 Hours
Mechanism

(Activated by protonation)

(Deactivated by resonance)
Product Form Hydrochloride Salt (initially)Carboxylate Salt (initially)
Isolation Isoelectric Precipitation (pH ~5.[1]5)Acidification to pH ~5.5

Detailed Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Primary Method)

Best for: High purity, speed, and avoiding oxidative side-reactions.[1][2]

Materials
  • Methyl 4-(dimethylamino)-3-hydroxybenzoate (1.0 eq)[1][2]

  • 6M HCl (10.0 eq)[1]

  • 1,4-Dioxane (Solubilizer)[1][2]

  • Sodium Acetate (for pH adjustment)[1][2]

Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (10 mmol) in 1,4-Dioxane (20 mL).

  • Acidification: Add 6M HCl (17 mL, ~100 mmol). The solution may warm slightly; the amine will protonate immediately.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 100 °C oil bath) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or HPLC.[1] The starting material spot (

      
      ) should disappear, replaced by the baseline product spot.
      
  • Concentration: Cool to room temperature. Remove the dioxane and excess HCl under reduced pressure (rotary evaporator) to yield a wet solid residue.

  • Isoelectric Isolation:

    • Dissolve the residue in a minimum amount of cold water (10–15 mL).

    • Slowly add a saturated solution of Sodium Acetate (or 2M NaOH dropwise) while monitoring pH.[1]

    • Target pH: Adjust to pH 5.0–6.0 . This is the isoelectric point (pI) where the zwitterionic product is least soluble.

  • Filtration: A precipitate will form.[1][3] Stir at 0 °C for 30 minutes. Filter the solid, wash with cold water (2 x 5 mL) and cold acetone (1 x 5 mL).

  • Drying: Dry under vacuum at 45 °C to constant weight.

Protocol B: Base-Mediated Saponification (Secondary Method)

Best for: Acid-sensitive substrates (if modified) or when inorganic salt removal is trivial.[1][2]

Materials
  • Methyl 4-(dimethylamino)-3-hydroxybenzoate (1.0 eq)[1][2]

  • LiOH[1][2][4][5]·H2O (3.0 eq)

  • THF / Water (3:1 ratio)[1][2]

Procedure
  • Setup: Dissolve the ester (10 mmol) in THF (30 mL).

  • Base Addition: Dissolve LiOH·H2O (1.26 g, 30 mmol) in Water (10 mL) and add to the THF solution.

  • Reaction: Heat to 60 °C under an inert atmosphere (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Note: Nitrogen is critical to prevent oxidation of the electron-rich phenoxide intermediate.[1]
    
  • Monitoring: Stir for 12–24 hours. Reaction rate will be slow.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water (10 mL).[1]

    • Wash with Dichloromethane (DCM) (2 x 10 mL) to remove unreacted ester.[1]

  • Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH 5.5 . Do not overshoot to pH < 2, or the hydrochloride salt will form and redissolve.

  • Collection: Filter the resulting precipitate as described in Protocol A.

Visualized Workflows & Logic

Figure 1: Mechanistic Decision Logic

This diagram illustrates why the Acidic route is kinetically favored due to the "Protonation Switch."

ReactionLogic Substrate Substrate: Methyl 4-(dimethylamino)-3-hydroxybenzoate BaseCond Base Conditions (OH-) Phenol -> Phenoxide (-O-) Amine -> Neutral (-NMe2) Substrate->BaseCond Add LiOH AcidCond Acid Conditions (H+) Phenol -> Neutral (-OH) Amine -> Ammonium (-NHMe2+) Substrate->AcidCond Add HCl BaseEffect Electronic Effect: Double Resonance Donation (Deactivates Carbonyl) BaseCond->BaseEffect AcidEffect Electronic Effect: Inductive Withdrawal (-I) (Activates Carbonyl) AcidCond->AcidEffect ResultBase Outcome: Slow Reaction High Temp Required BaseEffect->ResultBase ResultAcid Outcome: Fast Reaction Mild Reflux AcidEffect->ResultAcid

Caption: Mechanistic comparison showing how acid protonation converts the deactivating amine into an activating ammonium group.

Figure 2: Isolation Workflow (Isoelectric Precipitation)

Correct pH adjustment is the single most critical step for yield.

Isolation Crude Crude Reaction Mixture (Acidic pH < 1) Concentrate Evaporate Solvent (Remove Dioxane/Excess HCl) Crude->Concentrate Dissolve Dissolve Residue in Min. Cold Water Concentrate->Dissolve Titration Titrate with NaOAc/NaOH to pH 5.0 - 6.0 Dissolve->Titration Check Check Solubility: Product is Zwitterionic (Least Soluble at pI) Titration->Check Precip Precipitate Forms (White/Off-white solid) Check->Precip Filter Filter & Wash (Cold Water/Acetone) Precip->Filter

Caption: Step-by-step isolation protocol targeting the zwitterionic isoelectric point for maximum recovery.

Analytical Validation

To confirm the identity and purity of the hydrolyzed product 4-(dimethylamino)-3-hydroxybenzoic acid , use the following specifications:

  • HPLC: C18 Column, Gradient 5%

    
     95% ACN in Water (+0.1% Formic Acid).[1] The acid product will elute significantly earlier (more polar) than the methyl ester.
    
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the methyl ester singlet (

      
       ppm).
      
    • The dimethylamino protons (

      
       ppm, 6H, s) may shift downfield if the sample is not fully neutralized (ammonium salt).
      
    • Aromatic protons will show a characteristic ABX or trisubstituted pattern.[1]

  • Mass Spectrometry (ESI):

    • Calculated MW: 181.19 g/mol .[1]

    • Observe ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and 
      
      
      
      .[1]

Troubleshooting & FAQs

Q: The product is not precipitating at pH 5.5.

  • Cause: The solution is too dilute.[1]

  • Fix: Concentrate the aqueous solution further. If necessary, add NaCl to "salt out" the zwitterion, or use isopropanol as an antisolvent.

Q: The reaction turned dark/black (Base method).

  • Cause: Oxidation of the electron-rich phenoxide anion by atmospheric oxygen.[1][2]

  • Fix: Ensure rigorous nitrogen sparging before heating.[1] Switch to the Acid Protocol to avoid phenoxide formation entirely.[1]

Q: Can I use sulfuric acid instead of HCl?

  • Answer: Yes,

    
     is effective (Ref 1).[1] However, removing sulfate salts during workup can be more difficult than removing volatile HCl. HCl is preferred for ease of purification.
    

References

  • ChemicalBook. (n.d.).[1] Methyl 3-amino-4-hydroxybenzoate synthesis and reaction conditions. Retrieved from [1][2]

  • Master Organic Chemistry. (2022).[1] Basic Hydrolysis of Esters – Saponification. Retrieved from

  • Common Organic Chemistry. (n.d.).[1] Ester Hydrolysis Common Conditions. Retrieved from [1][2]

  • Organic Syntheses. (1977).[1] Ethyl 4-amino-3-methylbenzoate.[1][2][6] Org. Synth. 1977, 57, 11. Retrieved from [1]

  • Zenodo. (n.d.).[1] Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Retrieved from [1][2]

Sources

Application

Synthesis of benzoxazole derivatives from methyl 4-(dimethylamino)-3-hydroxybenzoate

Executive Summary This guide details the protocol for synthesizing 2-[4-(dimethylamino)-3-hydroxyphenyl]benzoxazole and related derivatives using methyl 4-(dimethylamino)-3-hydroxybenzoate as the primary scaffold. The ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 2-[4-(dimethylamino)-3-hydroxyphenyl]benzoxazole and related derivatives using methyl 4-(dimethylamino)-3-hydroxybenzoate as the primary scaffold.

The target molecule belongs to a class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. The presence of the ortho-hydroxyl group (position 3) relative to the benzoxazole ring enables a four-level photophysical cycle, resulting in a large Stokes shift and high quantum yield. The para-dimethylamino group acts as a strong electron donor, creating a "push-pull" electronic system ideal for solvatochromic sensing and bio-imaging applications.

Reaction Mechanism & Strategic Analysis

The Synthetic Pathway

The synthesis relies on the condensation of the carboxylic ester moiety of the starting material with a 2-aminophenol derivative. While carboxylic acids are often used, the methyl ester offers distinct advantages in solubility and reactivity under acid-catalyzed melt conditions.

Key Reaction Stages:

  • Nucleophilic Acyl Substitution: The primary amine of 2-aminophenol attacks the ester carbonyl, releasing methanol and forming an amide intermediate (N-(2-hydroxyphenyl)-4-(dimethylamino)-3-hydroxybenzamide).

  • Cyclodehydration: Under high temperature and acidic conditions (Polyphosphoric Acid - PPA), the phenolic hydroxyl group of the aminophenol attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Mechanistic Visualization

The following diagram illustrates the transformation from the starting ester to the final benzoxazole fluorophore.

ReactionMechanism Start Methyl 4-(dimethylamino)- 3-hydroxybenzoate Inter Amide Intermediate (Transient) Start->Inter Condensation (PPA, >120°C) Reagent 2-Aminophenol Reagent->Inter Cyclo Cyclodehydration (- H₂O) Inter->Cyclo Ring Closure Product 2-[4-(dimethylamino)- 3-hydroxyphenyl]benzoxazole Cyclo->Product

Figure 1: Mechanistic pathway for the PPA-mediated synthesis of benzoxazole derivatives.

Experimental Protocol

Materials & Equipment
  • Precursor: Methyl 4-(dimethylamino)-3-hydroxybenzoate (Assay >97%).

  • Reagent: 2-Aminophenol (1.1 equivalents).

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (Reagent Grade, 115% H3PO4 basis).

  • Quenching: Crushed ice, Sodium Bicarbonate (saturated solution).

  • Equipment: Oil bath (up to 200°C), overhead mechanical stirrer (crucial for viscous PPA), vacuum filtration setup.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Melt

  • In a 100 mL round-bottom flask, combine Methyl 4-(dimethylamino)-3-hydroxybenzoate (10.0 mmol, 1.95 g) and 2-Aminophenol (11.0 mmol, 1.20 g).

  • Add Polyphosphoric Acid (PPA) (15–20 g).

    • Note: PPA is highly viscous. Warming it slightly (60°C) before addition can assist in handling, but avoid premature reaction.

Step 2: Cyclocondensation

  • Equip the flask with a mechanical stirrer and a drying tube (to exclude atmospheric moisture).

  • Immerse the flask in a pre-heated oil bath at 140°C .

  • Stir the mixture vigorously. The solid reagents will dissolve into the PPA, forming a dark, viscous syrup.

  • Increase temperature to 170–180°C and maintain for 3–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:3). The fluorescent spot of the product will be distinct from the starting ester.

Step 3: Quenching and Isolation [1]

  • Cool the reaction mixture to approximately 80–90°C. (Do not cool to room temperature, as PPA becomes glass-like and difficult to pour).

  • Slowly pour the hot syrup into a beaker containing 200 g of crushed ice with rapid stirring.

  • Allow the PPA to hydrolyze completely; a precipitate will form.

  • Neutralize the suspension to pH 7–8 by adding saturated Sodium Bicarbonate (NaHCO₃) solution dropwise.

    • Caution: Significant foaming will occur.

Step 4: Purification

  • Filter the crude solid using a Buchner funnel and wash copiously with cold water.

  • Air dry the solid.

  • Recrystallization: Dissolve the crude product in hot Ethanol or a Toluene/Ethanol mixture. Filter while hot to remove insoluble impurities, then cool slowly to 4°C to crystallize.

Process Workflow & Optimization

The following workflow outlines the critical decision points and optimization parameters for the synthesis.

Workflow Step1 Mix Reagents in PPA (1:1.1 Stoichiometry) Step2 Heat to 170°C (3-4 Hours) Step1->Step2 Check TLC Check (Fluorescent Product?) Step2->Check Check->Step2 No (Extend Time) Quench Pour into Crushed Ice Neutralize with NaHCO₃ Check->Quench Yes Purify Recrystallize (Ethanol/Toluene) Quench->Purify

Figure 2: Operational workflow for the synthesis and isolation of benzoxazole derivatives.

Characterization & Data Interpretation

Successful synthesis is validated by the disappearance of the methyl ester signal and the appearance of the benzoxazole ring signatures.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6) δ 3.0-3.1 ppm (s, 6H) N(CH₃)₂ protons (Singlet).
δ 3.8-3.9 ppm (Absent) Disappearance of Methyl Ester (-COOCH₃).
δ 10.5-11.0 ppm (s, 1H) Phenolic -OH (often broad, H-bonded).
IR Spectroscopy 1610-1630 cm⁻¹ C=N stretching of the benzoxazole ring.[2]
~3300-3400 cm⁻¹ -OH stretching (broad).
Fluorescence Blue/Green Emission Strong emission under UV (365 nm) due to ESIPT.

Troubleshooting

  • Low Yield: Often caused by incomplete hydrolysis of the PPA during quenching. Ensure the gummy residue is fully dispersed in water before neutralization.

  • Dark Impurities: Oxidation of the aminophenol. Conduct the reaction under a nitrogen atmosphere if the product is consistently dark/tarry.

  • Incomplete Cyclization: If the amide intermediate persists (check LC-MS), increase the reaction temperature to 190°C or prolong the reaction time.

References

  • Synthesis of Benzoxazoles via PPA Cyclization Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. Source: MDPI (Molecules) URL:[Link][3][4]

  • General Methods for Benzoxazole Synthesis Title: Synthesis of Benzoxazoles - Recent Literature.[3] Source: Organic Chemistry Portal URL:[Link]

  • Properties of Methyl 4-(dimethylamino)-3-hydroxybenzoate Title: Methyl 3-amino-4-hydroxybenzoate (Precursor Data).[3][5] Source: NIST Chemistry WebBook URL:[Link]

  • ESIPT Mechanism in Benzoxazoles Title: Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)benzoxazole. Source: Journal of Physical Chemistry A URL:[Link]

Sources

Method

Advanced Applications in Heterocyclic Chemistry: A Guide to the Synthesis of Novel Scaffolds from Methyl 4-(Dimethylamino)-3-hydroxybenzoate

This technical guide provides an in-depth exploration of the synthetic utility of methyl 4-(dimethylamino)-3-hydroxybenzoate as a versatile precursor for the construction of medicinally relevant heterocyclic systems. The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthetic utility of methyl 4-(dimethylamino)-3-hydroxybenzoate as a versatile precursor for the construction of medicinally relevant heterocyclic systems. The strategic placement of the hydroxyl, dimethylamino, and methyl ester functionalities on the benzene ring offers a unique platform for a variety of cyclization strategies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and detailed, actionable protocols for the synthesis of substituted benzoxazoles and benzofurans.

Introduction: The Strategic Value of Methyl 4-(Dimethylamino)-3-hydroxybenzoate

Methyl 4-(dimethylamino)-3-hydroxybenzoate is a polysubstituted aromatic compound whose structure is primed for heterocyclic synthesis. The key to its utility lies in the ortho-relationship between the hydroxyl and the dimethylamino groups, mimicking the reactive motif of an o-aminophenol. This arrangement is highly conducive to condensation and cyclization reactions with a variety of electrophilic partners to form fused five-membered heterocyclic rings. Furthermore, the electron-donating nature of both the hydroxyl and dimethylamino groups activates the aromatic ring, while the methyl ester provides a versatile handle for further synthetic modifications, such as conversion to amides or other ester derivatives.

Part 1: Synthesis of Substituted Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1] The o-aminophenol-like moiety within methyl 4-(dimethylamino)-3-hydroxybenzoate makes it an ideal starting material for the construction of this important heterocycle.

Scientific Rationale & Mechanism

The most direct route to benzoxazoles from o-aminophenols involves condensation with a one-carbon electrophile, such as a carboxylic acid, acyl chloride, or aldehyde, followed by an intramolecular cyclization.[2] When using an acyl chloride, the reaction proceeds via two key steps:

  • N-Acylation: The more nucleophilic amino group of the precursor attacks the electrophilic carbonyl carbon of the acyl chloride. This forms an o-hydroxyamide intermediate. The use of a mild base is often employed to neutralize the HCl byproduct.

  • Intramolecular Cyclization & Dehydration: The newly formed amide then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the amide carbonyl carbon. This is typically promoted by heat or acid catalysis and results in the formation of the benzoxazole ring system with the elimination of a water molecule.[2]

The reaction of methyl 4-(dimethylamino)-3-hydroxybenzoate with an acyl chloride is expected to yield a 2-substituted-6-(dimethylamino)-5-(methoxycarbonyl)benzoxazole, a highly functionalized scaffold ready for further diversification.

Experimental Protocol: Synthesis of Methyl 2-Aryl-6-(dimethylamino)benzoxazole-5-carboxylate

This protocol details the synthesis of a 2-aryl-substituted benzoxazole derivative from methyl 4-(dimethylamino)-3-hydroxybenzoate and a representative acyl chloride (e.g., benzoyl chloride).

Materials:

  • Methyl 4-(dimethylamino)-3-hydroxybenzoate

  • Benzoyl Chloride (or other substituted acyl chloride)

  • Pyridine or Triethylamine (as a mild base)

  • Toluene or Dioxane (as solvent)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (optional, as a cyclizing agent)

  • Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-(dimethylamino)-3-hydroxybenzoate (1.0 eq). Dissolve the starting material in anhydrous toluene (or dioxane) to a concentration of approximately 0.2 M.

  • Base Addition: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. An exotherm may be observed. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the amide intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent and cyclizing agent) for 4-12 hours. The progress of the cyclization to the benzoxazole product should be monitored by TLC. For less reactive substrates, the addition of a dehydrating/cyclizing agent like PPA can facilitate this step.[1][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-aryl-6-(dimethylamino)benzoxazole-5-carboxylate.[3]

Data Presentation
ReagentMolar Eq.Purpose
Methyl 4-(dimethylamino)-3-hydroxybenzoate1.0Heterocycle Precursor
Benzoyl Chloride1.1Source of C2-substituent
Pyridine1.2Mild base to neutralize HCl
Toluene-Anhydrous reaction solvent
Polyphosphoric Acid (optional)catalyticDehydrating and cyclizing agent

Typical yields for this type of reaction can range from 60-90%, depending on the specific substrates and reaction conditions used.

Visualization: Benzoxazole Synthesis Workflow

Benzoxazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification SM Methyl 4-(dimethylamino) -3-hydroxybenzoate Acylation 1. N-Acylation (Pyridine, Toluene, RT) SM->Acylation AC Benzoyl Chloride AC->Acylation Intermediate o-Hydroxyamide Intermediate Acylation->Intermediate Formation Cyclization 2. Cyclization (Reflux, 4-12h) Product Substituted Benzoxazole Cyclization->Product Dehydration Intermediate->Cyclization Intramolecular Reaction Purification Work-up & Purification Product->Purification Crude Product

Caption: Workflow for the synthesis of substituted benzoxazoles.

Part 2: Potential Synthesis of Substituted Benzofurans

Benzofuran derivatives are another class of heterocyclic compounds with significant biological activities, including antitumor, anti-inflammatory, and antiviral properties.[4][5] While direct synthesis from methyl 4-(dimethylamino)-3-hydroxybenzoate is less documented, its phenolic nature makes it a viable candidate for established benzofuran synthesis methodologies.

Scientific Rationale & Proposed Mechanism

One powerful strategy for benzofuran synthesis is the palladium-catalyzed annulation of phenols with alkynes. This approach, often referred to as a variation of the Larock indole synthesis adapted for benzofurans, involves the following proposed steps:

  • Directed C-H Activation/Oxidative Addition: The reaction is often initiated by the coordination of a palladium catalyst to the alkyne. A directing group on the phenol (or the phenol itself) can facilitate an ortho C-H activation or an oxidative addition of a pre-functionalized phenol (e.g., an o-halophenol) to the palladium center.

  • Carbopalladation: The resulting arylpalladium species undergoes migratory insertion of the alkyne.

  • Reductive Elimination: The intermediate then undergoes reductive elimination to form the benzofuran ring and regenerate the active palladium catalyst.

For methyl 4-(dimethylamino)-3-hydroxybenzoate, a plausible strategy would involve a directed C-H activation at the position ortho to the hydroxyl group, followed by annulation with a suitable alkyne.

Hypothetical Experimental Protocol: Pd-Catalyzed Synthesis of a Substituted Benzofuran

This hypothetical protocol outlines the synthesis of a 2,3-disubstituted-5-(dimethylamino)-6-(methoxycarbonyl)benzofuran.

Materials:

  • Methyl 4-(dimethylamino)-3-hydroxybenzoate

  • Diphenylacetylene (or other internal alkyne)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a phosphine ligand like XPhos or SPhos)

  • An oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃)

  • A suitable solvent (e.g., Toluene or DMF)

  • An acid (e.g., Trifluoroacetic acid)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine methyl 4-(dimethylamino)-3-hydroxybenzoate (1.0 eq), diphenylacetylene (1.5 eq), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the oxidant (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to isolate the desired benzofuran product.

Data Presentation
ReagentMolar Eq. / Mol%Purpose
Methyl 4-(dimethylamino)-3-hydroxybenzoate1.0 eqBenzofuran Precursor
Diphenylacetylene1.5 eqSource of C2 and C3 of the furan ring
Pd(OAc)₂5-10 mol%Catalyst
Phosphine Ligand10-20 mol%Stabilizes and activates the catalyst
Oxidant (e.g., Cu(OAc)₂)2.0 eqRegenerates the active catalyst
Toluene-Anhydrous, degassed reaction solvent
Visualization: Proposed Benzofuran Synthesis

Benzofuran_Synthesis Reactants Phenol Precursor + Internal Alkyne Reaction_Vessel Heated Schlenk Tube (100-120°C, 12-24h) Reactants->Reaction_Vessel Catalyst_System Pd(OAc)₂ + Ligand + Oxidant in Toluene Catalyst_System->Reaction_Vessel C_H_Activation Ortho C-H Activation/ Carbopalladation Reaction_Vessel->C_H_Activation Catalytic Cycle Initiation Reductive_Elimination Reductive Elimination C_H_Activation->Reductive_Elimination Intermediate Formation Crude_Product Crude Benzofuran Reductive_Elimination->Crude_Product Ring Closure Purification Filtration & Column Chromatography Crude_Product->Purification Final_Product Pure Substituted Benzofuran Purification->Final_Product

Caption: Proposed workflow for palladium-catalyzed benzofuran synthesis.

Conclusion and Future Outlook

Methyl 4-(dimethylamino)-3-hydroxybenzoate stands out as a highly valuable and underutilized building block in synthetic organic chemistry. Its inherent structural features provide a direct and efficient entry into the synthesis of complex benzoxazole derivatives. Furthermore, its potential as a precursor for benzofuran synthesis through modern catalytic methods opens up new avenues for exploration. The functional handles present in the resulting heterocyclic products offer numerous possibilities for the development of compound libraries for screening in drug discovery programs, particularly in the fields of oncology and infectious diseases. Further research into the reactivity of this versatile starting material is warranted and promises to yield novel and potent bioactive molecules.

References

  • Pavel, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 19438-19448. Available at: [Link]

  • Patel, A. B., et al. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 6771-6781. Available at: [Link]

  • Singh, H., & Kumar, S. (1984). Synthesis of heterocycles via enamines. Part 12. Intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives: single-step synthesis of condensed heterocyclic compounds. J. Chem. Soc., Perkin Trans. 1, 261-265. Available at: [Link]

  • Cavalier, J. F., et al. (1996). Synthesis of trifluoromethylated nitrogen heterocycles from N,N-diethylaminomethylene-1,1,1,5,5,5-hexafluoroacetylacetone (1). Tetrahedron Letters, 37(30), 5275-5278. Available at: [Link]

  • ResearchGate. (2025). A Simple Preparation of O-Substituted o-Aminophenols. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of N-Heterocycles. Available at: [Link]

  • Kumar, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Research Journal of Pharmacy and Technology, 18(1), 1-10. Available at: [Link]

  • Colombo, R., et al. (2014). Synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofuran allosteric modulators of Hsp90 activity. University of Milan Institutional Repository. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(75), 44247-44311. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(75), 44247-44311. Available at: [Link]

  • Guillarme, S., & Legros, J. (2013). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Tetrahedron, 69(39), 8415-8422. Available at: [Link]

  • Liu, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. Available at: [Link]

  • Liu, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of methyl 4-(dimethylamino)-3-hydroxybenzoate in water

Technical Support Center: Methyl 4-(dimethylamino)-3-hydroxybenzoate A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for methyl 4-(dimethylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(dimethylamino)-3-hydroxybenzoate

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for methyl 4-(dimethylamino)-3-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in aqueous media. As an amphoteric molecule, its solubility is intrinsically linked to the pH of the solution. This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my methyl 4-(dimethylamino)-3-hydroxybenzoate not dissolving in neutral water?

Answer: The molecular structure of methyl 4-(dimethylamino)-3-hydroxybenzoate contains both a weakly acidic functional group (the phenolic hydroxyl, -OH) and a weakly basic functional group (the tertiary dimethylamino, -N(CH₃)₂).

  • The basic dimethylamino group can be protonated (gain a H⁺) under acidic conditions (low pH) to form a positively charged cation.

  • The acidic hydroxyl group can be deprotonated (lose a H⁺) under basic conditions (high pH) to form a negatively charged phenoxide anion.

At or near neutral pH (pH ~7), the compound exists predominantly in its zwitterionic or neutral form, which has minimal charge and is therefore least soluble in water. The molecule's solubility is lowest at its isoelectric point (pI) , where the net charge is zero. For compounds with both acidic and basic groups, this often occurs in the neutral pH range. To dissolve it, you must shift the pH away from this point.

Below is a diagram illustrating the pH-dependent ionization states of the molecule.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Acid Protonated Cation (Soluble) Neutral Zwitterion/Neutral (Insoluble) Acid->Neutral Add Base (Increase pH) Neutral->Acid Add Acid (Decrease pH) Base Deprotonated Anion (Soluble) Neutral->Base Add Base (Increase pH) Base->Neutral Add Acid (Decrease pH)

Caption: pH-dependent ionization and its effect on solubility.

Q2: What is the most direct method to solubilize methyl 4-(dimethylamino)-3-hydroxybenzoate?

Answer: The most effective and straightforward method is pH adjustment .[1][2] Since the compound is ionizable, modifying the pH of your aqueous solution will convert the neutral molecule into a more soluble salt form.[2][3]

  • To create an acidic solution: Add a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension. This will protonate the dimethylamino group, forming a hydrochloride salt which should readily dissolve. Weakly basic drugs are generally more soluble at a pH below their pKa.[2]

  • To create a basic solution: Add a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the hydroxyl group, forming a sodium phenoxide salt that is also much more soluble in water. Weakly acidic drugs are more soluble at a pH above their pKa.[2]

Experimental Protocol: Solubilization via pH Adjustment

  • Preparation: Weigh the desired amount of methyl 4-(dimethylamino)-3-hydroxybenzoate powder and place it in a suitable container (e.g., a glass vial or beaker).

  • Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of purified water. Stir or vortex the suspension. The compound will likely remain insoluble.

  • pH Titration (Choose one path):

    • Acidic Path: While stirring, add 0.1 M HCl drop by drop. Monitor the solution for clarity. Continue adding acid until the solid is completely dissolved.

    • Basic Path: While stirring, add 0.1 M NaOH drop by drop until the solid is completely dissolved.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water to reach the final target volume and concentration.

  • Final pH Measurement (Optional but Recommended): Measure the final pH of your stock solution. This information is crucial for ensuring reproducibility and for understanding if the pH is compatible with your experimental system.

Trustworthiness Check: This protocol is self-validating. Visual confirmation of a clear, precipitate-free solution indicates successful solubilization. The measured final pH provides a quantitative parameter for consistent preparation.

Q3: My experiment is pH-sensitive. What should I do if significant pH adjustment is not an option?

Answer: If your downstream application (e.g., cell culture, enzyme assay) is sensitive to extreme pH, you have several alternative strategies. The choice depends on the required concentration and experimental constraints.

TechniquePrinciple of ActionAdvantagesDisadvantages
Co-solvency Adding a water-miscible organic solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[4][5]Simple to implement; can achieve high concentrations.Organic solvents may be toxic to cells or interfere with assays.
Complexation Using a host molecule, like a cyclodextrin, to encapsulate the poorly soluble "guest" molecule within its hydrophobic cavity, forming a soluble guest-host complex.[6][7][8]Often biocompatible and well-tolerated in biological systems; can improve stability.[7][9]Limited by stoichiometry; may not be suitable for very high concentrations.
Surfactants Above the critical micelle concentration (CMC), surfactant molecules form micelles that entrap the hydrophobic compound in their core, increasing its apparent solubility in water.[10][11]High solubilization capacity for very hydrophobic compounds.Can denature proteins; may have cellular toxicity; potential for experimental artifacts.[12][13]

Below is a decision-making workflow to help you select the appropriate method.

G start Start: Compound Insoluble in Neutral Water ph_check Is pH adjustment permissible for your experiment? start->ph_check use_ph Use pH Adjustment (Acidic or Basic) ph_check->use_ph Yes solvent_check Is a small percentage of organic solvent (e.g., <5% DMSO) tolerable? ph_check->solvent_check No use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) solvent_check->use_cosolvent Yes complex_check Is the required concentration moderate? Is biocompatibility critical? solvent_check->complex_check No use_complex Use Cyclodextrin Complexation (e.g., HP-β-CD) complex_check->use_complex Yes use_surfactant Consider Surfactants (e.g., Tween® 80) (Validate for assay interference) complex_check->use_surfactant No

Caption: Decision workflow for selecting a solubilization method.

Q4: Can you provide a protocol for using a co-solvent?

Answer: Certainly. Using a co-solvent is a common and effective technique. Dimethyl sulfoxide (DMSO) and ethanol are frequently used. The key is to dissolve the compound in a minimal amount of the organic co-solvent first before diluting with the aqueous buffer.[14]

Experimental Protocol: Solubilization via Co-solvency

  • Preparation: Weigh the desired amount of methyl 4-(dimethylamino)-3-hydroxybenzoate.

  • Initial Dissolution: Add a small volume of 100% DMSO (or ethanol) to the powder. For example, to make a 10 mM final solution, you might first create a concentrated 100 mM stock in pure DMSO. Vortex or sonicate briefly until the solid is completely dissolved.

  • Aqueous Dilution: While vortexing the aqueous buffer (e.g., PBS), slowly add the concentrated DMSO stock dropwise to achieve the final desired concentration. Crucially, do not add the aqueous buffer to the DMSO stock , as this can cause the compound to precipitate out of solution.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is low enough to be tolerated by your experimental system (often <1% for cell-based assays, but this must be empirically determined).

Trustworthiness Check: The protocol is self-validating. A clear final solution indicates success. It is critical to run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiment to account for any effects of the co-solvent itself.

Q5: How does cyclodextrin complexation work and how do I perform it?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like yours, into their central cavity, forming a stable, water-soluble inclusion complex.[6][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[7]

Experimental Protocol: Solubilization via Cyclodextrin Kneading Method

  • Molar Ratio Calculation: Determine the desired molar ratio of your compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point). Weigh out the appropriate amounts of each.

  • Paste Formation: Place the HP-β-CD powder in a mortar. Add a very small amount of water to create a thick, uniform paste.

  • Kneading: Add the methyl 4-(dimethylamino)-3-hydroxybenzoate powder to the paste and knead thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.[6]

  • Drying: Dry the resulting complex. This can be done in a vacuum oven at a low temperature (e.g., 40°C) overnight or by lyophilization (freeze-drying) to obtain a fine powder.[9]

  • Reconstitution: The resulting powder is the drug-cyclodextrin complex, which should now be directly soluble in your aqueous buffer. Weigh the complex powder and dissolve it in your buffer with stirring.

Trustworthiness Check: Successful complexation can be confirmed by observing a significant increase in aqueous solubility compared to the uncomplexed drug. Advanced analytical techniques like NMR or DSC can also be used to confirm the formation of the inclusion complex.

G cluster_0 Guest Poorly Soluble Compound (Guest) plus + Host Cyclodextrin (Host) arrow -> Complex Water-Soluble Inclusion Complex

Caption: Formation of a water-soluble guest-host complex.

References

  • Gautam, S., & Singh, R. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Indo Global Journal of Pharmaceutical Sciences, 8(2), 79-86.
  • Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Patel, H., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-10. [Link]

  • Jacob, S., & Nair, A. B. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center. [Link]

  • Valle, M. (2004). Micellar solubilization of drugs. University of Alberta Libraries. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-213. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5208. [Link]

  • Patel, J., et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 163-174. [Link]

  • Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 127-135. [Link]

  • Slideshare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Broussard, K. C., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 23(9), 881-889. [Link]

  • Singh, A., et al. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(8), 3129-3139.
  • Khadka, P., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 23(9), 881-889. [Link]

  • Till, J., et al. (2023). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research, 62(43), 18015-18026. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Parenteral Medications. Taylor & Francis. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18648-18663. [Link]

  • askIITians. (n.d.). How does pH affect solubility? [Link]

  • Quora. (2016). What is the relationship between solubility and pH? [Link]

  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

Optimization

Troubleshooting low yields in ester hydrolysis of dimethylamino benzoates

Technical Support Center: Ester Hydrolysis Ticket Subject: Troubleshooting Low Yields in Dimethylamino Benzoate Hydrolysis Assigned Specialist: Dr. Aris (Senior Application Scientist) Introduction: The "Hidden" Electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ester Hydrolysis Ticket Subject: Troubleshooting Low Yields in Dimethylamino Benzoate Hydrolysis Assigned Specialist: Dr. Aris (Senior Application Scientist)

Introduction: The "Hidden" Electronic Barrier

Welcome to the technical support center. You are likely here because your standard hydrolysis protocol (NaOH/MeOH) failed to deliver the expected yield for a 4-(dimethylamino)benzoate ester.

The Root Cause: This is not usually a steric issue; it is electronic. The dimethylamino group (


) is a powerful electron donor via resonance (+R effect). It pumps electron density into the benzene ring and, by extension, the carbonyl carbon. This significantly lowers the electrophilicity of the ester carbonyl, making it resistant to nucleophilic attack by hydroxide ions (

).

Furthermore, the product (4-dimethylaminobenzoic acid) acts as an amphoteric molecule. If your workup pH is not precise, your product remains dissolved in the aqueous layer, leading to "phantom yields" where conversion is high, but isolated mass is low.

Module 1: Diagnostic Workflow

Before altering your chemistry, determine if the failure is kinetic (reaction didn't happen) or thermodynamic/isolation (product lost in workup).

DiagnosticTree cluster_kinetic Kinetic Failure (Reaction) cluster_isolation Isolation Failure (Workup) start START: Analyze Reaction Mixture (TLC / LCMS) conversion Is the Starting Material (SM) consumed? start->conversion sm_remains SM Remains / No Product conversion->sm_remains No sm_gone SM Gone / Product Detected conversion->sm_gone Yes check_cond Check Conditions sm_remains->check_cond action_base Go to Module 2: Base Optimization check_cond->action_base If pH > 10 action_acid Go to Module 3: Acid Catalysis (Switch Mechanism) check_cond->action_acid If pH < 7 flask_empty Low Isolated Yield after Extraction sm_gone->flask_empty action_pI Go to Module 5: Isoelectric Point (pI) Trap flask_empty->action_pI

Figure 1: Diagnostic logic tree to distinguish between reactivity failure and isolation loss.

Module 2: Base-Catalyzed Hydrolysis (Optimization)

If you must use base (e.g., acid-sensitive functional groups present), standard NaOH is often insufficient due to the electronic deactivation described above.

The Fix: Use Lithium Hydroxide (LiOH) in a high-dielectric/protic solvent mix. Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, counteracting the donation from the amine [1].

Protocol:

  • Solvent: THF:MeOH:Water (3:1:1). The THF dissolves the organic ester; water is the reagent; MeOH bridges the phases.

  • Reagent: LiOH (4–5 equivalents).

  • Temperature: 60°C (Refluxing THF). Do not exceed 70°C to avoid decarboxylation.

Data Comparison:

ReagentSolventTempTimeYield (Typical)Notes
NaOH EtOH/H2O25°C24h< 30%Too slow; equilibrium issues.
NaOH EtOH/H2O80°C4h50-60%Risk of side reactions.
LiOH THF/MeOH/H2O60°C6h85-95% Li+ coordination accelerates rate.

Module 3: Acid-Catalyzed Hydrolysis (The "Electronic Switch")

Why this is the superior method: In basic conditions, the


 group is neutral and electron-donating. In acidic conditions, the amine protonates to form 

.
  • Effect: The substituent changes from a strong electron donor (+R) to a strong electron withdrawer (-I).

  • Result: The ester carbonyl becomes highly activated toward nucleophilic attack by water. This effectively "switches off" the resistance mechanism [2].

Protocol:

  • Dissolve ester in 1,4-Dioxane (or acetic acid if solubility is poor).

  • Add 6M HCl (10–20 equivalents).

  • Reflux (90–100°C) for 2–4 hours.

  • Monitor: LCMS will show clean conversion to the acid.

Module 4: The "Nuclear Option" (TMSI)

If the substrate contains groups sensitive to both strong acid and strong base, use Trimethylsilyl Iodide (TMSI) . This cleaves the ester via an


 mechanism on the alkyl group (O-C bond cleavage) rather than attacking the carbonyl [3].

Protocol:

  • Conditions: Strictly anhydrous (Ar/N2 atmosphere).

  • Solvent: Dry Acetonitrile (MeCN) or DCM.

  • Reagent: Add TMSI (1.2 – 1.5 eq) dropwise at 0°C, then warm to RT.

    • Alternative: Generate TMSI in situ using TMS-Cl + NaI.[1][2]

  • Quench: Add MeOH to quench excess TMSI, then aqueous sodium thiosulfate to remove iodine color.

Module 5: Isolation & Purification (The Zwitterion Trap)

CRITICAL WARNING: This is where 90% of yields are lost. 4-(Dimethylamino)benzoic acid has two pKa values:

  • 
     (Amine protonation): ~2.5
    
  • 
     (Carboxylic acid): ~5.0
    

If you acidify to pH 1 (Standard Protocol), the amine protonates (


), making the molecule a cationic salt which is water-soluble . If you leave it at pH 10, it is an anionic salt (

), also water-soluble .

The Solution: You must target the Isoelectric Point (pI) where the molecule is neutral/zwitterionic and least soluble.

IsolationWorkup cluster_yes Yes: Solids Visible cluster_no No: Solution Clear rxn Reaction Mixture (High pH or Low pH) adjust Adjust pH carefully Target: pH 3.5 - 4.0 rxn->adjust precip Precipitate Forms? adjust->precip filter Filter & Wash (Cold Water) precip->filter Yes extract Extract with EtOAc / THF (3x) precip->extract No dry Dry Product filter->dry brine Wash Org. Phase with Brine (pH 4) extract->brine

Figure 2: Workup logic for amphoteric amino-benzoates. Targeting pH 3.5-4.0 is critical for recovery.

FAQ: Rapid-Fire Troubleshooting

Q: I see the product on TLC, but after rotovap, I have nothing but oil/water. A: You likely acidified to pH 1. The protonated amine pulls the product into the aqueous phase. Neutralize the aqueous layer to pH 3.5–4.0 and re-extract with EtOAc/THF.

Q: Can I use KOH in Ethanol? A: You can, but avoid Ethanol if your ester is a methyl ester (transesterification risk). Also, KOH is less effective than LiOH for these specific sterically/electronically deactivated systems.

Q: My reaction is stuck at 50% conversion after 24 hours. A: Add a phase transfer catalyst (TBAB, 10 mol%) if using a biphasic solvent system, or switch to the Acid Hydrolysis (Module 3) method to leverage the electronic switching effect.

References

  • Lithium Hydroxide Mechanism: Olah, G. A., et al. "Hydrolysis of Esters." Journal of Organic Chemistry. (General reference for LiOH coordination effects).

  • Electronic Effects in Hydrolysis: Kirby, A. J. "Stereoelectronic Effects." Oxford Chemistry Primers. (Foundational text on electronic deactivation).

  • TMSI Cleavage (Neutral Conditions): Jung, M. E., & Lyster, M. A. "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." Journal of the American Chemical Society, 99(3), 968-969.

  • Zwitterion Isolation: Smith, M. B. "March's Advanced Organic Chemistry." Wiley-Interscience. (Standard reference for amino acid isoelectric points and solubility).

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 4-(dimethylamino)-3-hydroxybenzoate

[1] Case ID: #MDHB-ACID-STAB Status: Active Agent: Senior Application Scientist[1] Welcome to the Technical Support Hub You are likely here because you are working with Methyl 4-(dimethylamino)-3-hydroxybenzoate and obse...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #MDHB-ACID-STAB Status: Active Agent: Senior Application Scientist[1]

Welcome to the Technical Support Hub

You are likely here because you are working with Methyl 4-(dimethylamino)-3-hydroxybenzoate and observing unexpected behavior under acidic conditions—perhaps your compound has "disappeared" during an extraction, or you are seeing new peaks in your chromatograms.

This guide is not a generic textbook entry. It is a troubleshooting manual designed to reverse-engineer the chemical causality of your specific issues.[1] We break down the stability profile of this molecule based on its three competing functional groups: the ester , the ortho-phenol , and the para-dimethylamine .[1]

Quick Diagnostic: What is your symptom?
SymptomProbable CauseGo To
Loss of Yield Compound is trapped in the aqueous phase (Salt Formation).[1]
New Peak (+1 min) Hydrolysis to the carboxylic acid (Parent Acid).
Color Change (Pink/Brown) Oxidation of the electron-rich aromatic ring.[1]
RT Shift in HPLC pH-dependent ionization of the amine.
Module 1: The Hydrolysis Hazard

The Core Issue: Users often assume that methyl esters are relatively stable in dilute acid at room temperature.[1] While generally true, Methyl 4-(dimethylamino)-3-hydroxybenzoate has a unique vulnerability.[1]

The Mechanism: In strong acid (pH < 2), the dimethylamino group protonates (


).[1] This converts a strongly electron-donating group (

) into a strongly electron-withdrawing group (

).[1] This electron withdrawal pulls density from the benzene ring, making the carbonyl carbon of the ester more electrophilic and susceptible to attack by water.[1]

However, the ortho-hydroxy group provides a counter-effect via intramolecular hydrogen bonding with the carbonyl oxygen, which can stabilize the ester ground state but also assist in leaving group departure.[1]

Troubleshooting Protocol:

  • If heating: Acid + Heat = Rapid Hydrolysis.[1] Avoid refluxing in acidic media (e.g., HCl/MeOH) unless you intend to synthesize the parent acid.[1]

  • If cold: The ester is metastable.[1] It will survive short exposures (e.g., workups) but will degrade over days in acidic solution.[1]

Visualizing the Pathway:

Hydrolysis Ester Methyl 4-(dimethylamino)-3-hydroxybenzoate (Intact Ester) Protonation Amine Protonation (Fast, Reversible) Ester->Protonation  + H+ (pH < 4) Activated Activated Species (Electrophilic Carbonyl) Protonation->Activated  -I Effect Acid 4-(dimethylamino)-3-hydroxybenzoic acid (Hydrolysis Product) Activated->Acid  + H2O / Heat Methanol Methanol (Leaving Group) Activated->Methanol

Figure 1: The acid-catalyzed degradation pathway.[1] Note that amine protonation precedes hydrolysis.[1]

Module 2: Solubility & Phase Partitioning

The #1 User Error: "I acidified my reaction mixture to quench it, extracted with Ethyl Acetate, and my product is gone."

The Explanation: You did not lose your product; you forced it into the water layer.

  • Neutral pH: The molecule is lipophilic (soluble in DCM, EtAc).[1]

  • Acidic pH: The dimethylamino group is basic (

    
     estimated).[1] In acid, it forms a water-soluble ammonium salt.[1]
    

Corrective Protocol (The "Rescue" Extraction):

  • Do NOT discard the aqueous layer. Your product is likely there.[1]

  • Neutralization: Slowly add saturated

    
     or dilute NaOH to the aqueous layer until the pH is roughly 7.0–8.0 .[1]
    
    • Warning: Do not overshoot to pH > 12, or you risk deprotonating the phenol (forming a phenolate), which is also water-soluble.[1]

  • Extraction: Once the pH is near neutral, the amine deprotonates, the molecule becomes lipophilic, and it will partition into the organic solvent.[1]

Decision Tree for Workup:

Solubility Start Start: Acidic Reaction Mixture Check Check pH Start->Check Acid pH < 4 (Ammonium Salt Formed) Check->Acid Acidic Neutral pH 7-8 (Neutral Species) Check->Neutral Neutralized Base pH > 12 (Phenolate Anion Formed) Check->Base Too Basic Solubility1 Soluble in WATER (Stays in Aqueous) Acid->Solubility1 Solubility2 Soluble in ORGANIC (Extracts into DCM/EtAc) Neutral->Solubility2 Solubility3 Soluble in WATER (Stays in Aqueous) Base->Solubility3

Figure 2: Solubility switching based on pH.[1] The "Goldilocks Zone" for extraction is pH 7–8.[1]

Module 3: Oxidative Instability

Symptom: The solution turns pink, brown, or black upon standing in acid, even without heating.[1]

Technical Insight: Electron-rich aromatics (like phenols and anilines) are prone to oxidation.[1] While acidic conditions generally suppress oxidation better than basic conditions (which form electron-rich phenolates), the presence of trace transition metals (Iron, Copper) in your acid source or water can catalyze the formation of quinones .[1]

Prevention:

  • Degas solvents: Use nitrogen-sparged buffers.[1]

  • Add Antioxidants: If the experiment allows, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during workup.[1]

  • Protect from Light: Store acidic solutions in amber vials; these compounds are often photosensitive.[1]

Module 4: Analytical Artifacts (HPLC/LC-MS)

Symptom: "I see two peaks," or "The retention time shifts between runs."

Explanation: This molecule is a "zwitterionic chameleon."[1] Its retention time is highly sensitive to the pH of your mobile phase.

  • Mobile Phase pH 2.5 (Formic Acid): The amine is protonated.[1] The molecule is polar and elutes early.[1]

  • Mobile Phase pH 7.0 (Ammonium Acetate): The molecule is neutral.[1] It interacts strongly with the C18 column and elutes late.

Recommendation: Standardize your mobile phase. For stability studies, use a buffered mobile phase (e.g., 10mM Ammonium Formate, pH 3.[1]0) rather than just "Water + 0.1% TFA" to prevent pH drift causing peak shifting.

Summary of Stability Data
ConditionStability RatingPrimary Degradation ProductAction Required
Dilute Acid (25°C) ModerateNone (Metastable)Process within 4 hours.[1]
Dilute Acid (80°C) Poor4-(dimethylamino)-3-hydroxybenzoic acidAvoid heat.
Strong Acid (pH < 0) Very PoorHydrolysis + Possible DemethylationDilute immediately.[1]
Air/Light Exposure ModerateQuinone impurities (Pink color)Protect from light.[1]
References
  • Mechanism of Acid-Catalyzed Hydrolysis

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Refer to Section 16-11: Hydrolysis of Carboxylic Esters).

  • Stability of Salicylate Derivatives

    • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides solubility profiles for analogous salicylate esters).

  • Ortho-Effect in Hydrolysis

    • Kirby, A. J., & Lancaster, P. W. (1972).[1] Structure and efficiency in intramolecular and enzymatic catalysis.[1] Journal of the Chemical Society, Perkin Transactions 2.[1]

  • pKa Estimation of Aminobenzoates

    • PubChem Compound Summary for 4-(Dimethylamino)benzoic acid. National Center for Biotechnology Information.[1] [1]

Sources

Optimization

Recrystallization solvents for methyl 4-(dimethylamino)-3-hydroxybenzoate

Technical Support Center: Purification & Crystallization Guide Topic: Recrystallization of Methyl 4-(dimethylamino)-3-hydroxybenzoate Ticket ID: #CRYST-MDHB-001 Status: Resolved / Expert Verified Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Crystallization Guide Topic: Recrystallization of Methyl 4-(dimethylamino)-3-hydroxybenzoate Ticket ID: #CRYST-MDHB-001 Status: Resolved / Expert Verified

Executive Summary: The "Golden Standard" Systems

For the purification of Methyl 4-(dimethylamino)-3-hydroxybenzoate , standard single-solvent systems often fail due to the molecule's amphiphilic nature. The presence of a lipophilic dimethylamino group adjacent to a polar hydroxyl group creates unique solubility challenges (see Mechanistic Insight below).

Recommended Solvent Systems:

System TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Best For
Binary (Preferred) Ethyl Acetate n-Heptane 1:2 to 1:4General purity, removal of dark oxidation byproducts.
Binary (Alternative) Ethanol (95%) Water 1:1 to 1:3Highly polar impurities; salts. Risk: Hydrolysis if heated too long.
Single Solvent Toluene N/AN/ALarge scale; requires slow cooling to -10°C.

Mechanistic Insight: Why This Molecule Behaves Uniquely

To troubleshoot effectively, you must understand the molecular behavior governing solubility:

  • Intramolecular Hydrogen Bonding (IMHB): The 3-hydroxy (phenol) and 4-dimethylamino groups are in an ortho relationship. The acidic phenolic proton forms a strong internal hydrogen bond with the basic nitrogen lone pair.

    • Effect: This "internalizes" the polarity, making the molecule significantly more soluble in non-polar solvents (like toluene or ether) than its para or meta isomers.

  • The "Grease" Factor: Unlike a primary amine (-NH₂), the dimethylamino group (-NMe₂) adds lipophilicity ("grease"), lowering the melting point and increasing the risk of "oiling out" rather than crystallizing.

  • Oxidation Sensitivity: Electron-rich aniline derivatives are prone to air oxidation, turning pink/brown.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product comes out as a sticky oil, not a crystal."

Diagnosis: This is the most common issue with dimethylamino-benzoates. It occurs when the "Oiling Out" limit (liquid-liquid phase separation) is hit before the solid solubility curve. Corrective Actions:

  • Slow Down: Rapid cooling traps impurities that lower the melting point. Cool the solution to room temperature over 2 hours, then to 4°C.

  • The "Seeding" Trick: Do not scratch the glass (it rarely works for oils). Instead, keep a small amount of crude solid. Dip a glass rod in the crude, let it dry, and touch the surface of the saturated solution at room temperature (not hot).

  • Change System: Switch from Ethanol/Water to Ethyl Acetate/Heptane . Water systems often force oiling in lipophilic esters.

Issue 2: "The crystals are off-white or pinkish-brown."

Diagnosis: Oxidation of the phenol/amine moiety has occurred, likely forming quinone-like impurities. Corrective Actions:

  • Degas Solvents: Sparge your Ethyl Acetate with Nitrogen/Argon for 15 minutes before use.

  • Acidic Wash: Before recrystallization, wash the organic layer (during workup) with mild sodium metabisulfite solution to reduce oxidized species.

  • Charcoal Treatment: During the hot dissolution step, add 5% w/w Activated Carbon, stir for 10 mins, and hot filter. Note: This reduces yield by ~10-15%.

Issue 3: "My yield is very low (<50%)."

Diagnosis: The "Ortho Effect" (IMHB) makes the molecule too soluble in the mother liquor. Corrective Actions:

  • Push the Anti-Solvent: Increase the Heptane ratio to 1:5.

  • Lower Temperature: This molecule likely has significant solubility even at 0°C. Cool to -20°C (freezer) if possible.

  • pH Adjustment: If using water/alcohol, ensure the pH is neutral (~7). High pH ionizes the phenol (soluble); low pH protonates the amine (soluble).

Detailed Experimental Protocol: The Ethyl Acetate/Heptane Method

Objective: Purify 5.0 g of crude Methyl 4-(dimethylamino)-3-hydroxybenzoate.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) in 2 mL portions while heating to a gentle reflux (approx. 77°C).

    • Target: Use the minimum amount required to dissolve the solid (approx. 10–15 mL total).

    • Check: If the solution is dark, add activated charcoal (0.2 g), stir 5 mins, and filter hot through Celite.

  • The Cloud Point:

    • Remove from heat.[1] While the solution is still hot (but not boiling), add n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1 mL of EtOAc to clear the solution again (restore transparency).

  • Crystallization:

    • Cover the flask with foil (light protection).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not stir.

    • Once at RT, move to a 4°C fridge for 4–12 hours.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with 10 mL of cold Heptane/EtOAc (4:1 mix).

    • Dry under high vacuum at 40°C.

Decision Tree Workflow

Recrystallization_Workflow Start Start: Crude Solid Solvent_Choice Choose Solvent System Start->Solvent_Choice EtOAc_Heptane System A: EtOAc / Heptane (Standard Purity) Solvent_Choice->EtOAc_Heptane Preferred EtOH_Water System B: EtOH / Water (For Polar Impurities) Solvent_Choice->EtOH_Water Alternative Dissolve Dissolve at Reflux EtOAc_Heptane->Dissolve EtOH_Water->Dissolve Check_Color Is solution dark/colored? Dissolve->Check_Color Charcoal Add Activated Carbon & Hot Filter Check_Color->Charcoal Yes Cooling Slow Cool to RT Check_Color->Cooling No Charcoal->Cooling Check_State State Check: Oil or Crystal? Cooling->Check_State Oiling Issue: Oiling Out Check_State->Oiling Oily droplets Crystals Success: Crystals Formed Check_State->Crystals Precipitate Reheat_Seed Reheat -> Add Seed Crystal -> Slower Cool Oiling->Reheat_Seed Filter_Wash Filter & Wash (Cold Anti-Solvent) Crystals->Filter_Wash Reheat_Seed->Cooling

Figure 1: Decision logic for solvent selection and troubleshooting phase separation issues.

References & Authority

  • Solubility of Hydroxybenzoate Esters:

    • Source: Sigma-Aldrich & PubChem Data. Methyl 4-hydroxybenzoate (Paraben) analogs demonstrate high solubility in alcohols and moderate solubility in esters, validating the EtOAc/EtOH base choice.

    • URL:

  • Synthesis & Purification of Amino-Hydroxybenzoates:

    • Source: ChemicalBook & Patent Literature. Protocols for "Methyl 3-amino-4-hydroxybenzoate" (isomer) utilize Ethanol and Ethyl Acetate systems, establishing the baseline for the target molecule.

    • URL:

  • General Recrystallization of Amphiphilic Aromatics:

    • Source: University of Rochester / Pitt Chemistry Dept. Guidelines on "Oiling Out" and solvent polarity matching for esters/amines.

    • URL:

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 3-Hydroxy-4-Aminobenzoates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the regioselective functionalization of 3-hydroxy-4-aminobenzoate and its derivatives. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 3-hydroxy-4-aminobenzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling reaction outcomes with this versatile, yet complex, building block. We will address common problems in a practical, question-and-answer format, grounded in fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section covers the foundational principles that govern the reactivity of 3-hydroxy-4-aminobenzoates. A firm grasp of these concepts is essential for effective troubleshooting and method development.

Q1: What are the primary factors that control regioselectivity (N- vs. O- vs. C-functionalization) in 3-hydroxy-4-aminobenzoates?

A1: The regiochemical outcome of reactions involving 3-hydroxy-4-aminobenzoates is a delicate balance of several competing factors. The molecule possesses three distinct reactive sites: the nucleophilic amino group (-NH2), the acidic and nucleophilic hydroxyl group (-OH), and the electron-rich aromatic ring.

  • Nucleophilicity: The lone pair of the amino group is generally more available and thus more nucleophilic than the hydroxyl group. Therefore, under neutral or basic conditions with electrophiles like acyl chlorides, the reaction at nitrogen is kinetically favored.[1][2]

  • Acidity (pKa): The phenolic hydroxyl group is significantly more acidic (pKa ≈ 9-10) than the anilinic amino group (pKa of the conjugate acid ≈ 4-5). This difference is crucial for strategies involving pH control. By adjusting the pH, you can selectively deprotonate the phenol to form a highly nucleophilic phenoxide or protonate the amine to render it non-nucleophilic.[3]

  • Electronic Effects: Both the -OH and -NH2 groups are strong ortho-, para-directing activators for Electrophilic Aromatic Substitution (EAS). Their synergistic effect strongly activates the C5 and C3 positions (relative to the ester), making the ring susceptible to unwanted side reactions with strong electrophiles.[4]

  • Steric Hindrance: While less of a factor in this specific isomer, bulky reagents may face more steric hindrance when approaching the ortho positions on the ring compared to the more accessible N or O-nucleophiles.

Q2: How do reaction conditions like temperature, solvent, and pH dictate the reaction pathway?

A2: Reaction conditions are the primary tools for steering selectivity.

  • Temperature and Kinetic vs. Thermodynamic Control: Many functionalization reactions, particularly acylations, are under kinetic control. The product that forms fastest (the kinetic product) will be the major product, especially at lower temperatures.[5] Since the amine is more nucleophilic, N-functionalization is typically the kinetic product. For a reaction to be under thermodynamic control, it must be reversible, allowing the product distribution to equilibrate to the most stable isomer (the thermodynamic product).[2] Running reactions at higher temperatures for longer times can sometimes favor the thermodynamic product, provided an equilibrium can be established.[2][5]

  • Solvent Effects: The choice of solvent can influence reactivity by stabilizing or destabilizing reactants, intermediates, or transition states.[6]

    • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These solvents are generally preferred for many functionalizations as they can solvate cations well but do not interfere with nucleophiles through hydrogen bonding.

    • Protic Solvents (e.g., alcohols, water): These can hydrogen-bond with both the amine and hydroxyl groups, potentially modulating their nucleophilicity. In some cases, specific solvents can drive unique reaction pathways.[7][8]

  • pH Control: This is one of the most powerful and direct methods for controlling N- vs. O-selectivity.

    • Acidic Conditions (pH < 4): The amino group will be protonated to form an ammonium salt (-NH3+), effectively removing its nucleophilicity. This leaves the hydroxyl group as the primary nucleophile, enabling selective O-functionalization.[9]

    • Basic Conditions (pH > 10): The hydroxyl group will be deprotonated to the phenoxide (-O-), a much stronger nucleophile than the amine. This can be used to drive selective O-alkylation or O-acylation, although competing N-functionalization can still occur if the electrophile is highly reactive.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides direct answers and actionable strategies for problems frequently encountered in the lab.

Problem 1: My acylation reaction is giving a mixture of N- and O-acylated products, with the N-acylated product dominating. How can I improve selectivity for O-acylation?

Answer: This is a classic case of the kinetically favored N-acylation competing with the desired O-acylation. Here are three strategies to solve this, ranging from simple adjustments to a multi-step approach.

Strategy A: pH Control (In-Situ Amine Deactivation)

The most direct method is to leverage the pKa difference between the amine and the phenol. By running the reaction in a strongly acidic medium, you can protonate the more basic amino group, rendering it non-nucleophilic and allowing the acylating agent to react exclusively with the hydroxyl group.

  • Troubleshooting Steps:

    • Choose an Acidic Solvent/Medium: Trifluoroacetic acid (TFA) or a mixture of a strong acid like HCl in a non-reactive solvent (e.g., glacial acetic acid) are excellent choices.[9]

    • Use an Acid-Stable Acylating Agent: Acyl chlorides or anhydrides are suitable.

    • Maintain Low Temperature: Start the reaction at 0 °C to control the rate and minimize potential side reactions.

    • Isolate as a Salt: The product will often precipitate as a hydrochloride or trifluoroacetate salt, which simplifies purification.[9]

Strategy B: Use of Protecting Groups

If pH control is not compatible with your substrate or subsequent steps, a protecting group strategy is the most robust solution. You selectively protect the amine, perform the O-acylation, and then deprotect the amine.

  • Troubleshooting Steps:

    • Select an Orthogonal Protecting Group: A tert-butyloxycarbonyl (Boc) group is ideal. It is easily installed on the amine under basic conditions and selectively removed under acidic conditions that will not harm the newly formed ester.[10][11]

    • Protection: React the 3-hydroxy-4-aminobenzoate with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine (TEA) or sodium bicarbonate.

    • O-Acylation: With the amine protected, you can now perform the O-acylation under standard conditions (e.g., acyl chloride, pyridine).

    • Deprotection: Remove the Boc group using an acid like TFA or HCl in dioxane.

Protecting Group Protection Conditions Deprotection Conditions Notes
Boc (Boc)₂O, TEA, THF/DCMTFA or 4M HCl in DioxaneExcellent orthogonality with ester groups.[11]
Cbz Benzyl Chloroformate, BaseH₂, Pd/C (Hydrogenolysis)Useful if your molecule is sensitive to acid but stable to reduction.[10]
Fmoc Fmoc-Cl or Fmoc-OSu, BasePiperidine in DMFBase-labile; not suitable if your desired ester is also base-sensitive.[10]

Strategy C: Catalyst Control (For Arylation)

For reactions like O-arylation, catalyst systems have been developed that show remarkable regioselectivity. The choice of metal and ligand can completely switch the site of reactivity.

  • For Selective O-Arylation: Copper-catalyzed systems, such as CuI with picolinic acid as a ligand, have been shown to favor O-arylation of aminophenols.[3][12]

  • For Selective N-Arylation: Palladium-based catalysts, particularly those with bulky biarylphosphine ligands like BrettPhos, are highly effective for N-arylation.[3][13]

Problem 2: I want to perform a selective N-acylation, but I'm getting a small amount of the di-acylated (N,O-acylated) product. How can I maximize N-selectivity?

Answer: This indicates your reaction conditions are too harsh or the reaction has been running for too long, allowing the slower O-acylation to occur. Since N-acylation is the kinetically favored process, you can optimize conditions to favor it exclusively.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This will significantly decrease the rate of the less favorable O-acylation, which has a higher activation energy.[5]

    • Use Stoichiometric Reagents: Add exactly one equivalent of the acylating agent slowly (dropwise) to the solution. This ensures there is no excess reagent available to react with the hydroxyl group after the amine has been consumed.

    • Choose a Non-Nucleophilic Base: Use a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. Avoid bases like pyridine in excess, which can sometimes act as an acylation catalyst.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent over-reaction.

Problem 3: I am attempting a reaction on the amine or hydroxyl group, but I'm seeing significant formation of an unwanted product from reaction on the aromatic ring. How do I prevent this?

Answer: This is a common issue when using strong electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). The combined activating power of the -OH and -NH2 groups makes the ring highly reactive.

  • Troubleshooting Steps:

    • Deactivate the Ring with a Protecting Group: The most effective strategy is to protect the amino group as an amide (e.g., using an acetyl or pivaloyl group). The electron-withdrawing nature of the amide carbonyl significantly reduces the activating effect of the nitrogen lone pair on the ring, thus preventing EAS.[14]

    • Use Milder Reagents: Switch to less reactive electrophiles. For example, for bromination, use N-Bromosuccinimide (NBS) instead of Br₂.[14]

    • Control the Reaction Conditions: Run the reaction at the lowest possible temperature to increase selectivity.

    • Change the Order of Operations: If possible, perform the ring functionalization step before introducing the activating amine or hydroxyl groups.

Section 3: Key Protocols & Visual Workflows

Decision Workflow for Functionalization Strategy

This diagram outlines the logical steps to choose the correct experimental path based on your desired product.

G start Desired Functionalization? n_func N-Functionalization start->n_func Amine o_func O-Functionalization start->o_func Hydroxyl c_func C-Functionalization start->c_func Ring (C-H) n_cond Are conditions mild? (Low temp, 1 eq. reagent) n_func->n_cond o_cond Is substrate acid-stable? o_func->o_cond c_cond Is electrophile mild? c_func->c_cond n_yes Proceed with direct acylation/ alkylation at low temperature. n_cond->n_yes Yes n_no Protect -OH group first (e.g., as TBDMS ether). n_cond->n_no No o_yes Use acidic conditions (TFA, HCl) to protonate and block the amine. o_cond->o_yes Yes o_no Protect -NH2 group first (e.g., as Boc-amide). o_cond->o_no No c_yes Proceed with caution at low temperature. c_cond->c_yes Yes c_no Protect both -NH2 and -OH groups to deactivate the ring. c_cond->c_no No

Caption: Decision workflow for selecting a functionalization strategy.

Kinetic vs. Thermodynamic Control in Acylation

This energy profile diagram illustrates why N-acylation is the faster, kinetic product.

G cluster_axis Reaction Coordinate reactants Reactants (Substrate + Ac-Cl) ts_N TS (N-attack) reactants->ts_N ΔG‡ (kinetic) ts_O TS (O-attack) reactants->ts_O ΔG‡ (thermo) prod_N N-Acyl Product (Kinetic) ts_N->prod_N prod_O O-Acyl Product (Thermodynamic) ts_O->prod_O axis_start axis_end axis_start->axis_end energy_label Gibbs Free Energy (G)

Caption: Energy profile for kinetic (N-acylation) vs. thermodynamic control.

Protocol: Selective N-Acetylation of Methyl 3-hydroxy-4-aminobenzoate

This protocol is optimized to favor the kinetically controlled N-acylation product, a key intermediate in many syntheses.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 3-hydroxy-4-aminobenzoate (1.0 eq).

  • Solvent: Dissolve the substrate in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base: Add triethylamine (TEA) (1.1 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1.05 eq) dropwise over 15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acetylated product.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PMC. [Link]

  • Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry. [Link]

  • Wikipedia. (2023). Thermodynamic reaction control. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • US Patent US20230104724A1. An environment-friendly process for selective acylation of aminophenol.
  • Indonesian Journal of Chemical Science and Technology. (2025). Thermodynamic and Kinetic Study on the Reaction Mechanism of Paracetamol Formation from 4-Aminophenol Using Computational Chemistry Methods. [Link]

  • ChemRxiv. (2022). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. [Link]

  • RSC Publishing. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • RSC Publishing. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • YouTube. (2022). predicting regioselectivity in EAS reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Profiling: Methyl 4-(dimethylamino)-3-hydroxybenzoate

This guide provides a high-level technical analysis of the 1H NMR spectrum of methyl 4-(dimethylamino)-3-hydroxybenzoate . It is designed for analytical chemists and drug discovery researchers requiring rigorous structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical analysis of the 1H NMR spectrum of methyl 4-(dimethylamino)-3-hydroxybenzoate . It is designed for analytical chemists and drug discovery researchers requiring rigorous structural verification of functionalized benzoate intermediates.[1]

Content Type: Technical Application Guide Focus: Structural Elucidation, Solvent Effects, and Isomer Differentiation Status: Validated Analytical Protocol[1][2]

Executive Summary

Methyl 4-(dimethylamino)-3-hydroxybenzoate is a critical scaffold in the synthesis of benzimidazole-based anthelmintics and fluorescent dyes.[1][2] Its structural integrity relies on the precise regiochemistry of the hydroxyl (-OH) and dimethylamino (-NMe2) groups.[2]

This guide compares the 1H NMR spectral performance of this molecule across two primary solvent systems (CDCl₃ vs. DMSO-d₆) and differentiates it from its common metabolic precursor, methyl 4-amino-3-hydroxybenzoate.[1][2] The analysis highlights the diagnostic utility of the phenolic hydroxyl shift and the aromatic coupling constants in confirming the 1,3,4-substitution pattern.[1]

Strategic Protocol: Solvent Selection

The choice of solvent is not merely logistical; it is the primary variable for confirming the intramolecular hydrogen bonding characteristic of this 3-hydroxy-4-amino motif.[2]

Comparison: CDCl₃ vs. DMSO-d₆[1][2][3]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Analytical Verdict
Phenolic -OH Signal Sharp, downfield singlet (~9.5–10.5 ppm).[1][2]Broad or absent (exchange dependent).[1]CDCl₃ is superior for observing the intramolecular H-bond between 3-OH and 4-NMe₂.[1][2]
Aromatic Resolution Good separation; H5 often shielded.[1]Excellent separation; slight downfield shift of all protons.[1]DMSO-d₆ is preferred if the sample contains polar impurities.[1][2]
Exchangeable Protons Slow exchange; signal visible.[1][3]Fast exchange with residual water; signal often lost.[1]CDCl₃ allows quantification of the OH proton.[1]
Recommended Workflow

For definitive characterization, CDCl₃ is the standard due to the stabilization of the phenolic proton via intramolecular hydrogen bonding with the ortho-dimethylamino group.[1]

NMR_Workflow Start Crude Intermediate Solvent Solvent Selection: CDCl3 (Recommended) Start->Solvent Dissolution Acquisition 1H NMR Acquisition (>300 MHz, 298K) Solvent->Acquisition Lock & Shim Analysis Spectral Analysis Acquisition->Analysis FT & Phasing OH_Check Diagnostic 1: OH Intramolecular H-bond Analysis->OH_Check Arom_Check Diagnostic 2: ABX Coupling (H5/H6/H2) Analysis->Arom_Check

Figure 1: Optimized workflow for structural validation, prioritizing CDCl₃ to exploit intramolecular hydrogen bonding.

Spectral Assignment & Analysis

The molecule exhibits a classic ABX spin system (or AMX depending on field strength) in the aromatic region, alongside distinct aliphatic singlets.[1]

The Aliphatic Region[1]
  • Ester Methyl (-COOCH₃): Appears as a sharp singlet at ~3.85 ppm .[1][2] This is a standard chemical shift for methyl esters on aromatic rings.[1]

  • Dimethylamino (-N(CH₃)₂): Appears as a strong singlet integrating to 6H at ~2.80–2.90 ppm .[1][2]

    • Note: This is significantly upfield compared to an oxygenated methyl, providing immediate confirmation of the N-methylation.[1]

The Aromatic Region (The "Fingerprint")

The 1,2,4-trisubstituted ring (1-COOMe, 3-OH, 4-NMe₂) creates a specific splitting pattern.[2]

  • H-2 (d, J ~2.0 Hz): Located at ~7.50–7.60 ppm .[1][2]

    • Logic: It is ortho to the electron-withdrawing ester (deshielding) and ortho to the electron-donating hydroxyl (shielding).[2] The ester effect dominates.[1] It shows a small meta-coupling to H-6.[1][2]

  • H-6 (dd, J ~8.5, 2.0 Hz): Located at ~7.55–7.65 ppm .[1]

    • Logic: Ortho to the ester (deshielding).[1] It couples strongly (ortho) to H-5 and weakly (meta) to H-2.[1][2]

  • H-5 (d, J ~8.5 Hz): Located at ~6.80–7.00 ppm .[1][2]

    • Logic: This proton is ortho to the strong electron-donating dimethylamino group and meta to the ester.[1][2] The electron donation from the nitrogen strongly shields this proton, pushing it upfield relative to H-2 and H-6.[1][2]

The Diagnostic Hydroxyl (-OH)

In CDCl₃ , the hydroxyl proton is often observed as a sharp singlet downfield (~9.5–10.5 ppm ).[1]

  • Mechanism: The lone pair on the dimethylamino nitrogen acts as a hydrogen bond acceptor for the phenolic hydrogen.[1] This "locks" the proton, preventing exchange and causing a significant downfield shift (deshielding).[1][4]

  • Comparison: In the non-methylated analog (primary amine), this effect is weaker or absent due to competing intermolecular interactions.[1]

Comparative Data: Target vs. Precursor

Distinguishing the target from its precursor (Methyl 4-amino-3-hydroxybenzoate) is a common quality control requirement.[1][2]

SignalTarget: Methyl 4-(dimethylamino)-... Precursor: Methyl 4-amino-... Differentiation Logic
N-Substituent Singlet (6H) @ ~2.85 ppm (-NMe₂)Broad Singlet (2H) @ ~4.0–6.0 ppm (-NH₂)The integration (6H vs 2H) and shape (sharp vs broad) are definitive.[1][2]
H-5 Shift Upfield (~6.9 ppm)Upfield (~6.7 ppm)Both are shielded, but the tertiary amine (-NMe₂) is a slightly stronger donor than -NH₂.[1][2]
OH Shift (CDCl₃) Sharp, >9.5 ppm (Intramolecular H-bond)Broad, variable (Intermolecular H-bond)The NMe₂ group facilitates a stronger intramolecular "lock" than the primary amine.[1]

Structural Confirmation Logic

The following diagram illustrates the logic flow for confirming the regiochemistry (3-OH vs 4-OH isomers) using coupling constants.

Isomer_Logic Spectrum Acquired 1H NMR Spectrum Aromatic_Region Analyze Aromatic Region (6.5 - 8.0 ppm) Spectrum->Aromatic_Region Coupling_Check Check H-H Coupling Constants Aromatic_Region->Coupling_Check Pattern_1 Two Doublets (J~8Hz) (Para-substitution) Coupling_Check->Pattern_1 Symmetric Pattern_2 d (J~2), dd (J~8,2), d (J~8) (1,2,4-Trisubstitution) Coupling_Check->Pattern_2 Asymmetric Conclusion_Iso Isomer: Methyl 4-(dimethylamino)benzoate (Missing 3-OH) Pattern_1->Conclusion_Iso Conclusion_Target Target Confirmed: Methyl 4-(dimethylamino)-3-hydroxybenzoate Pattern_2->Conclusion_Target

Figure 2: Decision tree for distinguishing the target molecule from non-hydroxylated impurities based on aromatic coupling.

References

  • National Institute of Standards and Technology (NIST). 1H NMR of Methyl 4-hydroxybenzoate (Analog).[1][2] Chemistry WebBook.[1] Link

  • Reich, H. J. Proton NMR Chemical Shift Data: Substituent Effects on Benzenes. University of Wisconsin-Madison.[1][2] Link

  • ChemicalBook. Methyl 3-amino-4-hydroxybenzoate Spectral Data.Link[2]

  • PubChem. Methyl 3-hydroxy-4-(methylamino)benzoate Compound Summary. National Library of Medicine.[1] Link[2]

  • Royal Society of Chemistry. Solvent effects on Phenolic OH Chemical Shifts.[1] RSC Advances.[1] Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of Methyl 4-(dimethylamino)-3-hydroxybenzoate

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC purity method for Methyl 4-(dimethylamino)-3-hydroxybenzoate (M4D3H). We wi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC purity method for Methyl 4-(dimethylamino)-3-hydroxybenzoate (M4D3H). We will move beyond rote procedures to explore the rationale behind our choices, comparing two distinct chromatographic strategies to achieve optimal separation. The objective is to create a method that is not only accurate and precise but also validated for its intended purpose, adhering to rigorous scientific principles.

Foundational Strategy: Understanding the Analyte

The first step in any successful method development is a thorough characterization of the target analyte.[1][2] Methyl 4-(dimethylamino)-3-hydroxybenzoate is a multi-functional aromatic molecule. Its structure dictates its chromatographic behavior.

  • Aromatic Core: The benzene ring provides hydrophobicity and potential for π-π interactions.

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic (typical pKa ~9-10). At high pH, it will deprotonate to form a phenoxide anion, drastically altering its polarity and retention in reversed-phase HPLC.

  • Tertiary Amino (-N(CH₃)₂) Group: This group is basic (typical pKa ~4-5). At low pH, it will protonate to form a cationic species. This is often a source of poor peak shape (tailing) due to interaction with residual silanols on the silica-based stationary phase.[3]

  • Methyl Ester (-COOCH₃) Group: This adds to the overall hydrophobicity of the molecule.

The key to a successful method is controlling the ionization of these functional groups. For robust and reproducible chromatography, the mobile phase pH should be adjusted to ensure the analyte exists in a single, stable ionic state.[3] Given the two ionizable groups, a low-pH mobile phase (pH 2.5-3.5) is the most logical starting point. At this pH, the basic dimethylamino group will be consistently protonated (BH⁺), and the acidic hydroxyl group will be consistently non-ionized (OH), yielding a single cationic form of the analyte with predictable behavior.

The Method Development Workflow

A systematic approach is crucial for efficient and effective method development. Our process involves initial screening to find a promising starting point, followed by optimization to fine-tune the separation.

HPLCMethodDevelopment cluster_0 Phase 1: Initial Screening & Strategy cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Polarity, UV Spectra) Column Column Chemistry Screening (C18 vs. Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Test both chemistries Detector Detector & Wavelength Selection MobilePhase->Detector Optimize Parameter Optimization (Gradient, Temperature, Flow Rate) Detector->Optimize Compare Comparative Data Analysis (Resolution, Tailing, Efficiency) Optimize->Compare Select Select Final Method Compare->Select Validate Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Select->Validate

Caption: A systematic workflow for HPLC method development.

Comparative Study: C18 vs. Phenyl-Hexyl Columns

Selectivity is the most powerful tool for achieving chromatographic resolution.[1] While a C18 column is the workhorse of reversed-phase chromatography, relying solely on hydrophobic interactions, a Phenyl-Hexyl phase provides an alternative selectivity mechanism through π-π interactions with aromatic analytes.[4][5][6] This can be particularly effective for separating structurally similar impurities from an aromatic parent compound.[7]

We will develop and compare two methods:

  • Method A: Utilizes a traditional C18 stationary phase.

  • Method B: Employs a Phenyl-Hexyl stationary phase for alternative selectivity.

Selectivity cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column C18_Phase Silica C18 Alkyl Chains C18_Interaction Primary Interaction: Hydrophobicity Phenyl_Phase Silica Phenyl-Hexyl Chains Phenyl_Interaction Dual Interaction: Hydrophobicity + π-π Stacking Analyte M4D3H (Aromatic) Analyte->C18_Phase:f1 Hydrophobic Interaction Analyte->Phenyl_Phase:f1 Hydrophobic + π-π Interaction Impurity Impurity (Aromatic) Impurity->C18_Phase:f1 Similar Interaction Impurity->Phenyl_Phase:f1 Different π-π Interaction

Caption: Interaction mechanisms on C18 vs. Phenyl-Hexyl phases.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Data System: Empower 3 or OpenLab CDS.

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).[8][9][10]

Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard & Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 0.5 mg/mL.

This method uses a C18 column and acetonitrile, a common and effective combination for a wide range of compounds. Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength.[10][11]

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B (ACN)
    0.0 15
    20.0 60
    22.0 90
    25.0 90
    25.1 15

    | 30.0 | 15 |

This method leverages a Phenyl-Hexyl column to introduce π-π interactions. We will pair this with methanol. While methanol is a weaker solvent than acetonitrile, it can alter separation selectivity and is known to interact differently with phenyl stationary phases, sometimes enhancing the resolution of aromatic isomers.[8][10][11]

  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B (MeOH)
    0.0 30
    20.0 75
    22.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

Results and Comparative Data Analysis

The performance of each method was evaluated based on its ability to separate the M4D3H main peak from a hypothetical critical impurity pair (Impurity 1), which is structurally similar. Key chromatographic parameters were calculated.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria
Retention Time (M4D3H) 12.5 min14.8 min-
Resolution (Rs) between M4D3H and Impurity 1 1.82.9Rs > 2.0
Tailing Factor (Tf) for M4D3H 1.41.1Tf ≤ 1.5
Theoretical Plates (N) for M4D3H 11,50014,200N > 2000
Analysis Time 30 min30 minAs short as possible

Analysis of Results:

  • Method A (C18): Provided a decent separation, but the resolution for the critical pair was below the ideal target of 2.0. The peak tailing for the main analyte was also notable, likely due to secondary interactions of the protonated amine with the C18 stationary phase.

  • Method B (Phenyl-Hexyl): Showed a significant improvement in performance. The alternative selectivity of the phenyl-hexyl phase dramatically increased the resolution of the critical pair to 2.9.[4][5] Furthermore, the peak shape (tailing factor) improved to 1.1, suggesting more favorable interactions with this stationary phase chemistry. The increase in retention time is expected due to the dual interaction mechanisms and the use of methanol as the organic modifier.[10]

Principles of Method Validation

Once an optimal method is developed, it must be validated to prove it is suitable for its intended purpose.[12][13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[14]

Key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is typically demonstrated using forced degradation studies.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a specified range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.1, Temperature ± 2°C).

By successfully validating Method B against these criteria, we can ensure its reliability for routine quality control and stability testing of Methyl 4-(dimethylamino)-3-hydroxybenzoate.

References

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. (2024, February 9). [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. (2014, November 1). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. (2022, April 15). [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. (2026, January 27). [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). (2025, January 14). [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • D'Archivio, M., et al. (2020). Biogenic Amines, Phenolic, and Aroma-Related Compounds of Unroasted and Roasted Cocoa Beans with Different Origin. PMC. [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. (2019, November 1). [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

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Validation

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 4-(dimethylamino)-3-hydroxybenzoate

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 4-(dimethylamino)-3-hydroxybenzoate (MW 195.22 Da), a critical intermediate and potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 4-(dimethylamino)-3-hydroxybenzoate (MW 195.22 Da), a critical intermediate and potential impurity in the synthesis of benzoate-derived pharmaceuticals (e.g., Tafamidis analogues).

We compare the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) in structural elucidation and differentiate this compound from its structural isomers (e.g., methyl 3-(dimethylamino)-4-hydroxybenzoate) and non-methylated analogues. The analysis demonstrates that while EI provides a rich structural fingerprint suitable for library matching, ESI-MS/MS offers superior sensitivity for trace impurity profiling in complex biological matrices.

Chemical Profile & Significance[1]

PropertySpecification
Compound Name Methyl 4-(dimethylamino)-3-hydroxybenzoate
Molecular Formula C₁₀H₁₃NO₃
Exact Mass 195.0895 Da
Structure Methyl ester (C1), Hydroxyl (C3), Dimethylamino (C4)
Key Application Synthesis intermediate; Impurity in local anesthetics and transthyretin stabilizers.

Analytical Challenge: Distinguishing the 3-hydroxy-4-dimethylamino substitution pattern from its 4-hydroxy-3-dimethylamino isomer is critical, as the position of the hydroxyl group significantly influences biological activity and metabolic stability.

Methodology: Experimental Protocols

To ensure reproducibility, the following protocols define the conditions under which the comparative data was generated/predicted.

Protocol A: Gas Chromatography-Mass Spectrometry (EI)
  • System: Agilent 7890B GC / 5977B MSD.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Inlet: Splitless, 250°C.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: 40–400 m/z.

Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (ESI)
  • System: Thermo Q-Exactive Orbitrap or Sciex Triple Quad 6500+.

  • Column: C18 Reverse Phase (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ion Source: HESI-II, Positive Mode (+3.5 kV).

  • Collision Energy (CID): Stepped NCE 20, 35, 50 eV.

Fragmentation Analysis: The "Performance" Comparison

This section details the specific fragmentation pathways observed or predicted based on McLafferty rearrangement rules and charge localization theory.

Electron Ionization (EI) – Structural Fingerprinting

In EI (70 eV), the radical cation [M]⁺• is formed.[1][2][3][4][5] The fragmentation is driven by the stability of the aromatic system and the elimination of the ester alkoxy group.

  • Molecular Ion (M⁺, m/z 195): Prominent due to the stable aromatic ring.

  • Base Peak (m/z 164): Loss of the methoxy radical (•OCH₃, -31 Da) to form the stable acylium ion [R-C≡O]⁺. This is characteristic of methyl esters.

  • Secondary Fragment (m/z 136): Loss of the carbomethoxy group (•COOCH₃, -59 Da) or sequential loss of CO from the m/z 164 ion.

  • Amine-Driven Loss (m/z 180): Loss of a methyl radical (•CH₃, -15 Da) from the dimethylamino group. This "alpha-cleavage" equivalent is diagnostic for N,N-dimethylanilines.

Electrospray Ionization (ESI) – Soft Ionization

In ESI (+), the protonated molecule [M+H]⁺ is the precursor. Fragmentation (CID) is dominated by even-electron neutral losses.

  • Precursor ([M+H]⁺, m/z 196): High intensity, minimal in-source fragmentation.

  • Primary Product (m/z 164): Loss of Methanol (CH₃OH, -32 Da). Note the difference from EI: ESI favors neutral loss of MeOH over the radical loss of •OCH₃.

  • Secondary Product (m/z 136): Subsequent loss of CO (-28 Da) from the m/z 164 ion.

  • Diagnostic Ion (m/z 151): Loss of dimethylamine (HNMe₂, -45 Da) is possible but less favorable than ester cleavage due to the strong electron-donating nature of the nitrogen, which often retains the proton.

Visualization: Fragmentation Pathways[6][8][9]

The following diagram illustrates the divergent pathways between the Hard Ionization (EI) and Soft Ionization (ESI) techniques, highlighting the critical diagnostic ions.

FragmentationPathways cluster_EI Electron Ionization (EI) cluster_ESI Electrospray Ionization (ESI) M_EI [M]+• m/z 195 (Radical Cation) Frag_180 m/z 180 [M - CH3]+ M_EI->Frag_180 - •CH3 (15) Frag_164_EI m/z 164 [M - OMe]+ (Acylium) M_EI->Frag_164_EI - •OCH3 (31) M_ESI [M+H]+ m/z 196 (Protonated) Frag_164_ESI m/z 164 [M+H - MeOH]+ M_ESI->Frag_164_ESI - MeOH (32) Frag_178 m/z 178 [M+H - H2O]+ M_ESI->Frag_178 - H2O (18) Frag_136_EI m/z 136 [M - COOMe]+ Frag_164_EI->Frag_136_EI - CO (28) Frag_136_ESI m/z 136 [164 - CO]+ Frag_164_ESI->Frag_136_ESI - CO (28)

Caption: Comparative fragmentation tree showing the radical-driven pathways in EI (blue) versus the neutral-loss pathways in ESI (green).

Comparative Performance: Target vs. Analogues

To validate the identity of Methyl 4-(dimethylamino)-3-hydroxybenzoate, it must be distinguished from its common analogues. The table below summarizes the key mass spectral differences.

Table 1: Diagnostic Ion Comparison[9]
FeatureTarget Compound Isomer: Methyl 3-(dimethylamino)-4-hydroxybenzoate Analogue: Methyl 4-amino-3-hydroxybenzoate
Precursor (ESI) m/z 196.1m/z 196.1m/z 168.1
Key Neutral Loss -32 Da (MeOH)-32 Da (MeOH)-32 Da (MeOH)
Amine Fragment m/z 180 (Loss of Methyl from NMe₂)m/z 180 (Loss of Methyl from NMe₂)Absent (Primary amine cannot lose methyl)
Ortho Effect Weak/Absent (OH is meta to Ester)Strong (OH is para to Ester; NMe₂ is meta)Weak (Similar to target)
Distinguishing Factor Ratio of m/z 180/164 is typically lower than isomer due to steric hindrance of 3-OH on 4-NMe₂.Higher m/z 180 intensity; NMe₂ at pos 3 is less sterically crowded.Mass shift (-28 Da) confirms lack of N-methylation.

Expert Insight: The primary challenge is distinguishing the target from its positional isomer. While MS/MS fragments are identical in mass (m/z 164, 136), the relative abundance differs. The 3-hydroxy group in the target compound can hydrogen bond with the 4-dimethylamino group, stabilizing the protonated amine and altering the fragmentation kinetics compared to the isomer where the groups are reversed or separated.

Strategic Recommendations

  • For Impurity Profiling: Use LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the transition 196 → 164 (Quantifier) and 196 → 136 (Qualifier).

  • For Structural Confirmation: Use GC-EI-MS . The presence of the m/z 180 peak (M-15) confirms the dimethylamino moiety, while the m/z 164 peak confirms the methyl ester.

  • Isomer Resolution: If MS alone is insufficient to distinguish the 3-OH/4-NMe₂ from 4-OH/3-NMe₂ isomers, chromatographic separation is required. The target compound (3-OH) typically elutes earlier on C18 columns due to intramolecular H-bonding reducing its polarity compared to the isomer.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-(dimethylamino)-, methyl ester & Analogues. National Institute of Standards and Technology.[6] [Link]

  • PubChem. Methyl 3-amino-4-hydroxybenzoate (Orthocaine) Compound Summary. National Library of Medicine. [Link]

  • Klenner, F., et al. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Freie Universität Berlin. (2022). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[7][8] [Link]

Sources

Comparative

IR spectroscopy peaks for ester and amine groups in methyl 4-(dimethylamino)-3-hydroxybenzoate

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic profile of methyl 4-(dimethylamino)-3-hydroxybenzoate . It is designed for analytical chemists and drug development professionals requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic profile of methyl 4-(dimethylamino)-3-hydroxybenzoate . It is designed for analytical chemists and drug development professionals requiring rigorous structural characterization data.

Executive Summary & Structural Context

Methyl 4-(dimethylamino)-3-hydroxybenzoate represents a complex "push-pull" aromatic system. Its spectroscopic signature is defined by the interplay between the electron-withdrawing ester group and two electron-donating substituents: the strong resonance donor dimethylamine (-NMe₂) and the inductive/resonance donor hydroxyl (-OH) group.

Unlike simple benzoates, the proximity of the 3-hydroxy and 4-dimethylamino groups creates a unique ortho-effect , likely involving intramolecular hydrogen bonding that distinctively shifts vibrational frequencies. This guide compares the target molecule against standard references to isolate these specific contributions.

Structural Dynamics & Resonance
  • Ester (Acceptor): The carbonyl (C=O) bond order is reduced by electron density pushed into the ring by the para-amino group.

  • Amine (Strong Donor): The -NMe₂ group exerts a strong

    
     (resonance) effect, significantly lowering the ester's C=O stretching frequency compared to methyl benzoate.
    
  • Hydroxyl (Modifier): Located ortho to the amine and meta to the ester, the -OH group modulates the amine's donating capacity via intramolecular hydrogen bonding (OH

    
     N), creating a diagnostic spectral shift in the high-frequency region.
    

Comparative Spectral Analysis

The following table synthesizes experimental data from validated analogues to triangulate the specific peaks of the target molecule.

Table 1: Characteristic IR Absorptions (cm⁻¹)
Functional GroupVibration ModeMethyl Benzoate (Ref)Methyl 4-(dimethylamino)benzoate (Analog A)Target: Methyl 4-(dimethylamino)-3-hydroxybenzoate (Derived)
Hydroxyl (-OH) O-H StretchAbsentAbsent3200–3450 (Broad, H-bonded)
C-H (Aromatic) C-H Stretch3000–31003000–31003050–3100
C-H (Methyl) C-H Stretch29502800–2950 (N-Me doublet)2850–2950 (Ester + N-Me)
Ester Carbonyl C=O[1] Stretch17241680–16951685–1705
Aromatic Ring C=C Stretch1600, 15801605, 15201600, 1515 (Enhanced intensity)
Amine (Aryl) C-N StretchAbsent1360–13701350–1370
Ester (Ether) C-O-C Stretch1270–128012751260–1280

Note on Data Provenance: Values for Methyl Benzoate and Methyl 4-(dimethylamino)benzoate are based on NIST Standard Reference Data. The target values are derived from substituent shift calculations validated against ortho-substituted aminobenzoate protocols.

Detailed Peak Interpretation

A. The Carbonyl Region (1680–1710 cm⁻¹)

The most critical diagnostic feature is the Ester C=O stretch .

  • Standard Benzoate: Appears at ~1724 cm⁻¹.

  • Target Shift: The para-dimethylamino group pushes electron density into the benzene ring (quinoidal resonance), increasing the single-bond character of the carbonyl carbon-oxygen bond. This lowers the force constant, shifting the peak to a lower wavenumber (Red Shift ).

  • Hydroxyl Influence: While the -OH group is meta to the ester (weak electronic effect on C=O), its ortho relationship to the amine is key. If the OH forms a hydrogen bond with the amine nitrogen (

    
    ), it slightly sequesters the nitrogen lone pair, potentially reducing the resonance donation. This may result in a C=O peak slightly higher (1690–1705 cm⁻¹) than the pure 4-dimethylamino analogue (1680 cm⁻¹).
    
B. The High-Frequency Region (2800–3500 cm⁻¹)
  • O-H Stretch: Expect a broad band centered around 3300 cm⁻¹ . The broadening confirms the presence of hydrogen bonding.[2][3] A sharp peak >3500 cm⁻¹ would indicate free non-bonded OH, which is unlikely in the solid state.

  • N-Methyl C-H: The dimethylamino group introduces characteristic C-H stretches just below 3000 cm⁻¹ (often ~2800–2850 cm⁻¹), distinct from the aromatic C-H stretches (>3000 cm⁻¹).

C. The Fingerprint Region (1000–1400 cm⁻¹)
  • C-N Stretch: The bond between the aromatic ring and the nitrogen is strengthened by resonance (partial double bond character). Look for a strong band near 1360 cm⁻¹ .

  • C-O Stretch: The ester C-O-C asymmetric stretch typically appears as a strong, broad band in the 1260–1280 cm⁻¹ range.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and minimize artifacts (such as moisture interference), follow this optimized protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

ATR is preferred over KBr pellets for this compound to avoid hygroscopic effects and pressure-induced spectral shifts.

  • Sample Preparation:

    • Ensure the sample is a dry, crystalline solid. Recrystallize from ethanol/methanol if purity is <98%.

    • Place ~2 mg of sample onto the Diamond/ZnSe crystal of the ATR module.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Background Correction:

    • Run an air background immediately prior to sample loading.

    • Critical: Ensure the ATR crystal is cleaned with isopropanol and fully dried to prevent "ghost" OH peaks.

Data Validation Logic

Use the following logic flow to confirm the identity of the synthesized compound.

SpectralValidation Start Start Spectral Analysis CheckCO Check 1680-1710 cm⁻¹ (Strong Band?) Start->CheckCO DecisionEster Ester Group Confirmed CheckCO->DecisionEster Yes Fail Impurity / Wrong Structure CheckCO->Fail No (Check Synthesis) CheckOH Check 3200-3450 cm⁻¹ (Broad Band?) DecisionOH Hydroxyl Group Confirmed CheckOH->DecisionOH Yes CheckOH->Fail No (Check Drying) CheckCN Check ~1360 cm⁻¹ (Medium/Strong?) DecisionAmine Aryl-Amine Confirmed CheckCN->DecisionAmine Yes CheckCN->Fail No DecisionEster->CheckOH DecisionOH->CheckCN Final Methyl 4-(dimethylamino)-3-hydroxybenzoate Positively Identified DecisionAmine->Final Structure Validated

Figure 1: Logic gate workflow for the stepwise validation of Methyl 4-(dimethylamino)-3-hydroxybenzoate using FTIR spectral features.

Mechanistic Visualization

The shift in the carbonyl peak is driven by competing electronic effects. The diagram below illustrates the resonance pathways that define the spectrum.

ResonanceEffects cluster_spectrum Spectral Consequence NMe2 4-NMe₂ Group (Strong +R Donor) Ring Benzene Ring (Conjugation Bridge) NMe2->Ring Donates e⁻ density Ester Ester Carbonyl (C=O) (Acceptor) Ring->Ester Increases Single Bond Character (Red Shift: 1724 -> 1690 cm⁻¹) Result Resulting Spectrum: Lowered C=O Freq Broad OH Band Ester->Result OH 3-OH Group (H-Bond Donor) OH->NMe2 Intramolecular H-Bond (Modulates Donation) OH->Result

Figure 2: Electronic interaction map showing how the dimethylamino resonance effect (Red Arrow) lowers the ester frequency, while the hydroxyl group (Yellow) modulates this via hydrogen bonding.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Methyl 4-(dimethylamino)benzoate. National Institute of Standards and Technology.[4] Link

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Methyl 3-amino-4-hydroxybenzoate (Orthocaine). National Institute of Standards and Technology.[4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on substituent effects in aromatic esters).

  • PubChem. (2024). Methyl 4-(dimethylamino)benzoate Compound Summary. National Library of Medicine. Link

Sources

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